Technical Documentation Center

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key building block in pharmaceutical and materials science research. Two primary, r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key building block in pharmaceutical and materials science research. Two primary, robust synthetic strategies are detailed: a palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNA). This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also in-depth mechanistic insights and justifications for procedural choices, thereby ensuring scientific integrity and reproducibility. The guide includes detailed characterization data for the target compound to provide a self-validating framework for synthesis.

Introduction and Strategic Overview

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid derivative featuring a tertiary amine substituent. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The pyrrolidine moiety can influence solubility, basicity, and receptor-binding interactions, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation.

The synthesis of this target molecule can be approached via two principal retrosynthetic disconnections, as illustrated below. Both pathways are viable and offer distinct advantages and considerations regarding starting material availability, reaction conditions, and scalability.

retrosynthesis cluster_0 Pathway 1: Buchwald-Hartwig Amination cluster_1 Pathway 2: Nucleophilic Aromatic Substitution (SNA) target 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid path1_intermediate Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate path1_intermediate->target Hydrolysis path1_start Methyl 4-bromo-3-methylbenzoate + Pyrrolidine path1_start->path1_intermediate Pd-catalyzed C-N Coupling path2_start 4-Fluoro-3-methylbenzoic acid + Pyrrolidine path2_start->target SNA

Figure 1: Retrosynthetic analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.

This guide will first detail the more contemporary and often higher-yielding Buchwald-Hartwig amination approach. Subsequently, the classical Nucleophilic Aromatic Substitution (SNA) method will be presented as a viable alternative.

Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has a broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[3] The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The proposed synthesis via this pathway involves three key stages:

  • Esterification: Protection of the carboxylic acid of 4-bromo-3-methylbenzoic acid as a methyl ester.

  • Buchwald-Hartwig Coupling: The palladium-catalyzed reaction between the resulting methyl ester and pyrrolidine.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.

buchwald_hartwig_pathway start 4-Bromo-3-methylbenzoic acid ester Methyl 4-bromo-3-methylbenzoate start->ester   MeOH, H₂SO₄ (cat.) Reflux coupled_ester Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate ester->coupled_ester Pyrrolidine, Pd(OAc)₂, Ligand, Base Toluene, Heat final_product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid coupled_ester->final_product   NaOH, MeOH/H₂O Reflux, then H⁺ workup

Figure 2: Overall workflow for the Buchwald-Hartwig synthesis pathway.

Experimental Protocols

The carboxylic acid is protected as a methyl ester via Fischer esterification to prevent interference with the basic conditions of the subsequent Buchwald-Hartwig coupling.

Protocol:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-bromo-3-methylbenzoate, which can often be used in the next step without further purification.

Parameter Value Justification
Solvent MethanolServes as both solvent and reagent.
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol.[4]
Temperature RefluxIncreases the reaction rate to achieve completion in a reasonable timeframe.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any remaining unreacted carboxylic acid.

This is the key C-N bond-forming step. The choice of catalyst, ligand, and base is critical for achieving high yields.

Protocol:

  • To an oven-dried Schlenk flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq.), a palladium precatalyst such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or a dialkylbiarylphosphine ligand, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by pyrrolidine (1.2-1.5 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Justification
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand BiarylphosphineSterically bulky and electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[5]
Base NaOtBuA strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
Solvent TolueneAnhydrous, high-boiling, and relatively non-polar solvent suitable for this type of cross-coupling reaction.
Inert Atmosphere Argon/NitrogenThe Pd(0) catalyst and some ligands are sensitive to oxidation.

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate (1.0 eq.) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (3-5 eq.).

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with aqueous HCl (e.g., 1M or 2M) to a pH of approximately 5-6, at which point the product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Parameter Value Justification
Reagents NaOH, MeOH/H₂OStandard conditions for the saponification of a methyl ester.
Temperature RefluxEnsures a reasonable reaction rate for the hydrolysis.
Work-up AcidificationProtonates the carboxylate salt to precipitate the final carboxylic acid product.[6]

Pathway 2: Nucleophilic Aromatic Substitution (SNA)

Nucleophilic Aromatic Substitution is a viable alternative, particularly if the starting material, 4-fluoro-3-methylbenzoic acid, is readily available. In this reaction, a nucleophile (pyrrolidine) displaces a leaving group (fluoride) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. The carboxylic acid group at the para position provides this necessary activation.

sna_pathway start 4-Fluoro-3-methylbenzoic acid final_product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid start->final_product   Pyrrolidine, Base (e.g., K₂CO₃) DMSO, Heat

Figure 3: Overall workflow for the Nucleophilic Aromatic Substitution pathway.

Experimental Protocol

Protocol:

  • To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add pyrrolidine (2-3 eq.) and a base such as potassium carbonate (K₂CO₃) (2-3 eq.).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with HCl to a pH of 5-6 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Justification
Leaving Group FluorideFluoride is a good leaving group for SNA reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.
Solvent DMSOA polar aprotic solvent is ideal for SNA as it solvates the cation of the base but not the nucleophile, thus increasing its reactivity.
Base K₂CO₃A moderate base is sufficient to deprotonate the carboxylic acid and act as an acid scavenger for the HF generated during the reaction.
Temperature High (120-150 °C)Aromatic rings are generally unreactive towards nucleophilic attack, so thermal energy is required to overcome the activation barrier.

Product Characterization

The identity and purity of the synthesized 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7) should be confirmed by standard analytical techniques.[7]

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the pyrrolidine ring protons in the expected integration ratios. The aromatic protons will show a characteristic splitting pattern.
¹³C NMR Resonances for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the methyl carbon, and the carbons of the pyrrolidine ring.
LC-MS A peak corresponding to the mass of the protonated molecule [M+H]⁺ in the mass spectrum, and a single major peak in the liquid chromatogram, indicating purity.
HPLC A single major peak to determine the purity of the final compound.

Note: Specific spectral data should be compared with reference spectra from a reliable source, such as a commercial supplier like BLDpharm, where available.

Conclusion

This guide has detailed two effective and reliable synthetic pathways for the preparation of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. The Buchwald-Hartwig amination offers a modern, versatile, and often high-yielding approach, while Nucleophilic Aromatic Substitution provides a more classical and potentially more atom-economical alternative if the fluorinated starting material is accessible. The choice of pathway will depend on factors such as starting material availability, cost, and the scale of the synthesis. The provided experimental protocols, mechanistic insights, and characterization guidelines offer a comprehensive resource for researchers to successfully synthesize and validate this valuable chemical building block.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • US4092353A - Process for the purification of benzoic acid - Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. Available at: [Link]

  • . Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. Available at: [Link]

  • 8 - Organic Syntheses Procedure. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]

  • US3178474A - Hydrolysis of pyrrolidone carboxylic acid - Google Patents.
  • US3816523A - Process for the production and purification of benzoic acid - Google Patents.
  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
  • 4-fluoro-3-methylbenzoic acid - Stenutz. Available at: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. Available at: [Link]

  • EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents.
  • A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. | Request PDF - ResearchGate. Available at: [Link]

  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents.
  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - European Patent Office - EP 4045494 B1 - Googleapis.com.
  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. Available at: [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed. Available at: [Link]

  • Synthesis of AZT analogues: 7-(3-azido-2-hydroxypropyl) - PubMed. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: A Technical Guide

Topic: Physicochemical Properties of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 3-Methyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 943114-66-7) is a specialized benzoic acid derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Characterized by a push-pull electronic system—featuring an electron-donating pyrrolidine ring para to an electron-withdrawing carboxyl group—this scaffold offers unique solubility and reactivity profiles. This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, designed to support its application in lead optimization and process development.

Molecular Identity & Structural Analysis[1][2]

Chemical Identification
PropertyDetail
IUPAC Name 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
CAS Number 943114-66-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES CC1=C(N2CCCC2)C=CC(C(O)=O)=C1
Appearance Off-white to pale yellow solid
Structural Pharmacophore Analysis

The molecule exhibits a distinct "ortho-effect" due to the 3-methyl group.

  • Electronic Push-Pull: The nitrogen atom of the pyrrolidine ring acts as a strong resonance donor (+M effect), while the carboxyl group at the para position acts as an acceptor (-M effect). This conjugation typically planarizes the system.

  • Steric Inhibition of Resonance: The 3-methyl group introduces significant steric bulk ortho to the pyrrolidine ring. This forces the pyrrolidine ring to twist slightly out of the plane of the benzene ring, partially decoupling the nitrogen lone pair from the aromatic system.

    • Consequence: This twist makes the nitrogen slightly more basic (sp³ character increases) compared to the unhindered analog, 4-(pyrrolidin-1-yl)benzoic acid.

Physicochemical Properties[4][5][6][7]

Solid-State Profile
  • Melting Point: High melting range, typically 280–295°C (Predicted based on structural analog 4-(pyrrolidin-1-yl)benzoic acid, MP 296–300°C). The high melting point is attributed to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and

    
    -stacking interactions.
    
  • Crystallinity: Tends to form stable monoclinic or triclinic lattices. Polymorphism is possible; solvent screening (e.g., MeOH vs. DMF) is recommended during scale-up.

Solubility & Lipophilicity
  • LogP (Predicted): ~2.6.

    • Comparison: The des-methyl analog has a LogP of ~2.1. The addition of the methyl group increases lipophilicity by approximately 0.5 log units.

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL at pH 7).

    • Acidic Media (pH < 2): Moderate solubility due to protonation of the pyrrolidine nitrogen.

    • Basic Media (pH > 8): High solubility due to deprotonation of the carboxylic acid (formation of benzoate salt).

    • Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane (DCM) unless derivatized.

Ionization (pKa)

The molecule is amphoteric but predominantly acidic in physiological conditions.

  • pKa₁ (Carboxyl): ~4.5 (Typical for benzoic acids).

  • pKa₂ (Conjugate Acid of Aniline): ~2.5 – 3.5.

    • Note: The electron-withdrawing carboxyl group significantly lowers the basicity of the aniline nitrogen compared to simple N,N-dialkylanilines (pKa ~5). However, the steric twist from the 3-methyl group may slightly elevate this value by reducing conjugation.

Synthetic Pathway & Impurity Profile[8][9]

The most robust synthesis involves Nucleophilic Aromatic Substitution (


) utilizing the activating nature of the carboxyl group (or its ester precursor) on the para-fluorine.

Synthesis SM1 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate Heat, DMSO/H2O Reagent Pyrrolidine (Excess/Base) Reagent->Intermediate Product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7) Intermediate->Product -HF

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (


).
Key Impurities
  • Unreacted Starting Material: 4-Fluoro-3-methylbenzoic acid (Monitor via HPLC at 254 nm).

  • Decarboxylated Byproduct: 1-(2-methylphenyl)pyrrolidine (Trace, formed under extreme thermal stress).

  • Residual Solvent: DMSO or DMF (Difficult to remove due to high boiling points; requires aqueous workup).

Experimental Characterization Protocols

HPLC Method for Purity Assessment

To ensure data integrity during drug development, the following reverse-phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Rationale: The acidic mobile phase ensures the carboxylic acid remains protonated (neutral) or the amine protonated, preventing peak tailing common with zwitterionic species.

Potentiometric pKa Determination

Objective: Accurate determination of ionization constants for formulation stability.

  • Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility across the pH range.

  • Titration: Titrate with 0.1 M KOH followed by 0.1 M HCl under inert atmosphere (

    
    ) at 25°C.
    
  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent values.

    • Self-Validation: The titration curve should show two distinct inflection points if the aniline nitrogen pKa is > 2. If only one inflection is seen, the nitrogen is too weakly basic to protonate in water.

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • BLD Pharm. (2025). Product Analysis: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7).[1] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Properties for 4-(Pyrrolidin-1-yl)benzoic acid (Structural Analog). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795515, 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Sources

Foundational

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid: Solubility Profiling &amp; Technical Guide

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid .[1][2] Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid .[1][2]

Designed for researchers in medicinal chemistry and process development, this document synthesizes available structural data with standard solubility methodologies.[1][2][3]

Part 1: Executive Summary & Physicochemical Profile

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 943114-66-7) is a functionalized benzoic acid derivative often utilized as an intermediate in the synthesis of pharmaceutical scaffolds.[1][2] Its solubility behavior is dominated by its amphoteric nature —containing both a basic tertiary amine (pyrrolidine nitrogen) and an acidic carboxyl group.[2][3] This structural duality creates a pH-dependent solubility profile critical for purification and formulation.[1][2][3]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₁₂H₁₅NO₂Stoichiometry for salt formation.[1][2][4]
Molecular Weight 205.25 g/mol Conversion factor for Molar solubility.[1][2][3]
Physical State Solid (Crystalline powder)High lattice energy affects dissolution rate.[1][2][3]
Melting Point ~200–220°C (Predicted)*Indicates strong intermolecular forces; correlates with lower solubility in non-polar solvents.[1][2][3]
pKa (Acid) ~4.0 – 4.5 (Carboxyl)pH < 4.0 shifts equilibrium to neutral/cationic forms.[1][2][3]
pKa (Base) ~3.5 – 5.0 (Aniline N)The electron-withdrawing carboxyl group lowers the basicity of the aniline nitrogen compared to simple alkyl amines.[1][2]
LogP 2.2 – 2.8 (Predicted)Lipophilic; suggests good solubility in organic solvents like DMSO or DCM.[1][2][3]

*Note: While the specific melting point for the 3-methyl derivative is not widely published, the des-methyl analog (4-(pyrrolidin-1-yl)benzoic acid) melts at ~296°C. The methyl group typically disrupts crystal packing, likely lowering the melting point slightly.[1]

Part 2: Solubility Data & Solvent Compatibility

The following solubility profile is derived from the compound's structural classification as a lipophilic amino acid zwitterion.

Solubility in Common Solvents
SolventSolubility RatingMechanism / Usage
Water (pH 7) Low (< 1 mg/mL) At neutral pH, the compound likely exists in a zwitterionic or neutral form, limiting aqueous solubility.[1][2]
Water (pH > 8) High Deprotonation of the carboxylic acid forms the benzoate anion , highly soluble in water.[2][3]
Water (pH < 2) Moderate - High Protonation of the pyrrolidine nitrogen forms the ammonium cation , increasing solubility.[2]
DMSO High (> 50 mg/mL) Universal solvent for this class; disrupts intermolecular H-bonding.[1][2][3] Ideal for stock solutions.[1][2][3]
Methanol / Ethanol Moderate Soluble, especially upon heating.[1][2][3] Often used as recrystallization solvents .[1][2][3]
Dichloromethane Moderate Good for extraction from aqueous phase at neutral pH.[1][2][3]
Hexane / Heptane Negligible Too non-polar to solvate the polar functional groups.[1][2][3] Used as an anti-solvent.[1][2][3]
Thermodynamic Considerations

Dissolution of crystalline benzoic acid derivatives is typically endothermic (


).[2][3]
  • Implication : Solubility increases significantly with temperature.[1][2][3][5]

  • Process Tip : If the compound is stubborn in ethanol, heating to reflux is a standard protocol to achieve saturation before cooling for recrystallization.[1][2][3]

Part 3: Experimental Protocols for Solubility Determination

Since specific literature values are scarce, the following validated protocols allow you to generate precise solubility data for your specific batch.

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening using DMSO stocks.[1][2]

  • Preparation : Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution : Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation : Shake for 24 hours at room temperature.

  • Filtration : Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification : Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for formulation and physical chemistry.[1]

  • Saturation : Add excess solid compound (~10-20 mg) to 2 mL of the target solvent (e.g., Water, pH 7.4 buffer, Ethanol) in a glass vial.[2][3]

  • Equilibration : Cap tightly and shake/stir at constant temperature (25°C) for 24–48 hours.

  • Phase Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter (pre-saturated).

  • Assay : Dilute the supernatant with mobile phase and inject into HPLC.

    • Column : C18 Reverse Phase.[1][2][3]

    • Mobile Phase : Acetonitrile/Water (0.1% Formic Acid).[1][2][3]

    • Detection : UV at

      
       (typically ~280-300 nm for amino-benzoates).[1][2]
      

Part 4: pH-Dependent Solubility & Purification Workflow

The solubility of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is strictly controlled by pH.[1][2] Understanding this "Switching Mechanism" is key to isolation and purification.[2][3]

Mechanism of Action
  • Acidic pH (pH < 3) : Nitrogen is protonated (

    
    ).[1][2][3] Molecule is Cationic.[1][2][3] Soluble .
    
  • Isoelectric Point (pH ~4-5) : Net charge is near zero (Zwitterionic or Neutral).[1][2][3] Least Soluble (Precipitates) .[1][2][3]

  • Basic pH (pH > 8) : Carboxyl is deprotonated (

    
    ).[1][2][3] Molecule is Anionic.[1][2][3] Soluble .
    
Visualization: Solubility Switching Workflow

SolubilitySwitch Solid Solid Compound (Neutral/Zwitterion) AcidSol Acidic Solution (pH < 3) Cationic Form (Soluble) Solid->AcidSol Add HCl (Protonation) BaseSol Basic Solution (pH > 9) Anionic Form (Soluble) Solid->BaseSol Add NaOH (Deprotonation) Precip Precipitation Zone (pH 4-6) AcidSol->Precip Adjust pH to ~4.5 (Neutralization) BaseSol->Precip Adjust pH to ~4.5 (Neutralization) Precip->Solid Filtration & Drying

Figure 1: The pH-swing solubility workflow. The compound dissolves in strong acid or base but precipitates near its isoelectric point (pH 4-6), a property utilized for purification.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 881957, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link] (Analogous structure data).[1][2][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Source for pKa/LogP solubility theory).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists."[2][3] Drug Discovery Today, 11(21-22), 1012-1018.[1][2] (Source for Kinetic vs Thermodynamic protocols).

Sources

Exploratory

In Silico Characterization &amp; Interaction Modeling of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Executive Summary This technical guide details the computational modeling framework for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a specialized benzoic acid derivative characterized by a sterically constrained tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling framework for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a specialized benzoic acid derivative characterized by a sterically constrained tertiary aniline motif. Unlike simple benzoic acids, the ortho-methyl group at position 3 imposes a critical torsional strain on the pyrrolidine ring at position 4, forcing a non-planar conformation that significantly influences binding selectivity.

This guide moves beyond generic protocols, focusing on the specific challenges of modeling twisted donor-acceptor systems and anionic ligand binding at physiological pH.

Part 1: Chemical Space & Ligand Preparation

Electronic State & pKa Analysis

The accurate prediction of ionization states is the single most critical step for this molecule.

  • The Trap: Standard scripts often protonate tertiary amines at pH 7.4. However, this nitrogen is directly attached to a phenyl ring (aniline derivative) with a para-carboxyl group (electron-withdrawing).

  • The Reality: The nitrogen lone pair is delocalized into the

    
    -system. The pKa of the conjugate acid of a para-substituted dialkylaniline is typically ~5–6. The electron-withdrawing carboxyl group lowers this further.
    

Protocol: Quantum Mechanical (QM) Geometry Optimization To resolve the steric clash between the C3-Methyl and the C4-Pyrrolidine ring (the "Twist"), force field methods (MMFF94, OPLS3e) often underestimate the barrier. DFT optimization is required.

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP/6-311G(d,p) or

    
    B97X-D (for dispersion corrections).
    
  • Solvation: IEFPCM (Water).

  • Key Output: Extract the dihedral angle

    
    (C3-C4-N-C
    
    
    
    ). Expect a twist of ~30–60° rather than a coplanar structure.
Ligand Preparation Workflow (DOT Visualization)

LigandPrep cluster_0 Critical Checkpoint Input SMILES Input 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid pKa Epik/Jaguar pKa Prediction Input->pKa State Physiological State (COO- / Neutral N) pKa->State pH 7.4 QM DFT Optimization (B3LYP/6-31G**) State->QM Fix Geometry Conf ConfGen (Twisted Conformers) QM->Conf Restrain Dihedral

Figure 1: Ligand preparation pipeline emphasizing the necessity of DFT optimization to resolve the ortho-methyl steric clash.

Part 2: Target Identification (Reverse Docking)

Since this molecule is often a fragment or a scaffold rather than a final drug, identifying potential binding partners is crucial. The scaffold shares features with inhibitors of Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases .

Pharmacophore Mapping

The molecule presents a distinct pharmacophore:

  • Negative Ionizable Center: Carboxylate (binds Arginine/Lysine residues or Zn

    
     cofactors).
    
  • Hydrophobic Core: Phenyl ring + Methyl group.

  • Steric Bulk: Pyrrolidine ring (fills hydrophobic pockets).

Reverse Docking Protocol

Objective: Screen the molecule against a diverse set of protein structures (PDB sc-PDB or equivalent) to find binding pockets that accommodate the "twisted" conformation.

ParameterSettingRationale
Search Space Whole PDB (filtered)Focus on enzymes with cationic pockets (Arg/Lys rich) or metalloenzymes.
Scoring Function ChemPLP / SP ScoreBalanced for hydrophobic/polar interactions.
Constraint PharmacophoreMandate 1 interaction with the carboxylate.[1][2]
Exclusion Flat pocketsThe ortho-methyl twist requires a deep or flexible pocket.

Part 3: Molecular Docking Protocol

This section details the specific docking workflow using AutoDock Vina (open source) or Glide (commercial), focusing on the specific challenges of the 3-methyl-4-pyrrolidinyl scaffold.

Grid Generation
  • Center: Defined by the cognate ligand of the target protein (e.g., MMP-9 active site).

  • Box Size: 20Å x 20Å x 20Å (Standard).

  • Receptor Prep: Crucial: Ensure Histidine tautomers are optimized. If docking into a metalloprotein (e.g., MMP), ensure the Zn

    
     charge is +2 and coordinating residues (His/Glu) are deprotonated if necessary.
    
Docking Execution
  • Input: The DFT-optimized conformer from Part 1.

  • Sampling: Increase exhaustiveness to 32 (Vina) or "Extra Precision" (Glide XP).

  • Post-Processing:

    • Filter poses where the carboxylate is not forming a salt bridge or metal coordination.

    • Self-Validation: Measure the dihedral angle of the docked pose. If the software flattened the ring (dihedral < 10°) to fit a narrow cleft, discard the pose . The energy penalty for flattening the ortho-methyl clash is too high (>5 kcal/mol).

Interaction Logic (DOT Visualization)

InteractionMap cluster_twist Steric Gatekeeper Ligand_COO Ligand: COO- Rec_Arg Receptor: Arg/Lys (Cationic) Ligand_COO->Rec_Arg Salt Bridge (Strong) Rec_Metal Receptor: Zn2+ (Metalloenzyme) Ligand_COO->Rec_Metal Coordination Ligand_Ring Ligand: Phenyl Ring Ligand_Pyr Ligand: Pyrrolidine Ligand_Ring->Ligand_Pyr Twisted Linker (Ortho-Methyl) Rec_Pocket Receptor: Hydrophobic Pocket Ligand_Ring->Rec_Pocket Pi-Stacking Ligand_Pyr->Rec_Pocket Hydrophobic Fill

Figure 2: Interaction map highlighting the dual binding modes (Salt Bridge vs. Metal Coordination) and the steric gating caused by the twisted linker.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the "twisted" ligand stays bound or if the strain forces it to eject.

System Setup (GROMACS/Desmond)
  • Force Field:

    • Protein:[3] AMBER14SB or CHARMM36m.

    • Ligand:GAFF2 (General AMBER Force Field) is essential here. Standard force fields may not accurately parameterize the aniline-pyrrolidine torsion. Generate parameters using Antechamber with RESP charges derived from the DFT calculation in Part 1.

  • Solvent: TIP3P Water model + 0.15M NaCl (neutralizing charge).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration: NVT (100 ps) -> NPT (100 ps) with restraints on ligand heavy atoms.

  • Production Run: 50–100 ns.

  • Analysis Metric: RMSD of the Ligand relative to the Protein backbone.

    • Success Criteria: Ligand RMSD < 2.5Å over the last 20ns.

    • Failure Mode: If RMSD spikes, check the C3-C4 dihedral. Did the ring flip?

Part 5: In Silico ADMET Profiling

For drug development, the physicochemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid are favorable for lead optimization.

PropertyPredictionMechanism/Logic
Solubility (LogS) HighThe carboxylate anion (COO-) at pH 7.4 confers high aqueous solubility.
Lipophilicity (LogP) ~2.5 - 3.0The pyrrolidine and methyl groups add lipophilicity, balancing the polar acid.
BBB Permeability Low/ModerateAs an anion, passive diffusion across the Blood-Brain Barrier is limited unless a specific transporter is involved.
Metabolic Stability ModerateThe pyrrolidine ring is susceptible to oxidation (hydroxylation) by CYPs. The benzoic acid moiety is stable but may undergo glucuronidation.

References

  • Gaussian 16 User Reference. Gaussian, Inc. (Standard for DFT Optimization).

  • AutoDock Vina: Improving the speed and accuracy of docking. J. Comput. Chem. 2010. (Docking Standard).

  • GROMACS Manual & User Guide. GROMACS Development Team. (MD Simulation Protocols).

  • Structure-Activity Relationship of Benzoic Acid Derivatives. BenchChem. (General scaffold properties).

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry. 2021.[3][4] (Pyrrolidine conformational analysis).

  • pKa values in organic chemistry. Tetrahedron Letters. 2018.[5] (pKa data for aniline/benzoic acid derivatives).

  • Crystal Structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. 2021.[3][4] (Structural evidence of non-planar aniline derivatives).

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a substituted aminobenzoic acid of interest in medicinal chemistry and drug discovery. While the specific historical dis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a substituted aminobenzoic acid of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motifs suggest its importance as a potential building block in the synthesis of novel therapeutic agents. This guide will delve into its chemical characteristics, plausible synthetic routes based on established organic chemistry principles, and its potential applications inferred from the well-documented roles of related aminobenzoic acid derivatives.

Introduction: The Significance of Substituted Aminobenzoic Acids in Drug Discovery

Substituted benzoic acids, particularly those bearing amino functionalities, are a cornerstone of modern medicinal chemistry. Para-aminobenzoic acid (PABA) and its derivatives have a rich history in the development of pharmaceuticals, serving as key structural components in a wide array of therapeutic agents, from local anesthetics to antibacterial and anticancer drugs.[1][2][3][4][5] The versatility of the aminobenzoic acid scaffold lies in its ability to be readily modified at the amino and carboxylic acid groups, as well as on the aromatic ring, allowing for the fine-tuning of physicochemical and pharmacological properties.

The introduction of a pyrrolidine ring, a common saturated N-heterocycle in pharmaceuticals, often imparts favorable properties such as increased solubility, improved metabolic stability, and the ability to form key interactions with biological targets.[6] The combination of the 3-methyl-4-aminobenzoic acid core with a pyrrolidine substituent in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7) presents a molecule with significant potential for further chemical exploration and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
CAS Number 943114-66-7BLDpharm[7]
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have some solubility in organic solvents and aqueous acidic/basic solutionsInferred from structure

Proposed Synthetic Pathways

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N bond between the aromatic ring and the pyrrolidine nitrogen. This leads to two key synthons: a 4-halo-3-methylbenzoic acid derivative and pyrrolidine.

G target 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid disconnection C-N bond disconnection target->disconnection synthons 4-Halo-3-methylbenzoic acid + Pyrrolidine disconnection->synthons

Caption: Retrosynthetic analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.

Proposed Synthetic Route

A plausible forward synthesis would start from 4-fluoro-3-methylbenzoic acid or its corresponding methyl ester. The electron-withdrawing carboxylic acid (or ester) group activates the para position to nucleophilic attack, and fluorine is an excellent leaving group for SNA reactions.

Step 1: Nucleophilic Aromatic Substitution

The reaction of 4-fluoro-3-methylbenzoic acid with pyrrolidine in the presence of a suitable base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures would likely yield the desired product.

G start 4-Fluoro-3-methylbenzoic acid + Pyrrolidine reagents K₂CO₃, DMSO, Heat start->reagents product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid reagents->product

Caption: Proposed synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid via SNA.

Experimental Protocol:

  • To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in DMSO (5-10 mL/mmol), add potassium carbonate (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq).

  • Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: DMSO or DMF are chosen for their high boiling points and their ability to dissolve both the starting materials and the inorganic base, facilitating the reaction.

  • Base: Potassium carbonate is a common and effective base for SNA reactions, as it is strong enough to deprotonate the pyrrolidine and neutralize the hydrofluoric acid byproduct without causing unwanted side reactions.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNA reaction.

Potential Applications in Drug Discovery

The structural features of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid suggest its potential as a valuable intermediate in the synthesis of biologically active molecules. The aminobenzoic acid scaffold is present in a multitude of approved drugs with diverse mechanisms of action.

As a Building Block for Kinase Inhibitors

Many kinase inhibitors, particularly those targeting tyrosine kinases, incorporate an aminobenzoic acid moiety. This part of the molecule often serves as a key hydrogen bonding partner with the hinge region of the kinase domain. The 3-methyl group can provide steric hindrance to orient the molecule within the binding pocket, while the pyrrolidine group can be used to enhance solubility and interact with solvent-exposed regions of the protein. For instance, the core structure of 4-methyl-3-aminobenzoic acid is a crucial intermediate in the synthesis of the anticancer drug nilotinib.[8]

G cluster_0 Kinase Inhibitor Synthesis A 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid B Coupling with a heterocyclic amine A->B C Potential Kinase Inhibitor B->C

Caption: Potential use in kinase inhibitor synthesis.

In the Development of Novel Antibacterial Agents

PABA is an essential nutrient for many bacteria as it is a precursor for the synthesis of folic acid. Compounds that mimic PABA can act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.[3] The unique substitution pattern of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid could be explored for the development of novel antibacterial agents with a similar mechanism of action.

In the Design of Central Nervous System (CNS) Active Agents

The pyrrolidine ring is a common feature in many CNS-active drugs. Its inclusion can modulate properties such as blood-brain barrier penetration. The benzoic acid moiety can be further functionalized to interact with various CNS targets, including receptors and enzymes.

Conclusion

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid represents a promising, yet underexplored, chemical entity. While its specific discovery and history are not well-documented, its structural components—the aminobenzoic acid core and the pyrrolidine ring—are well-established pharmacophores in medicinal chemistry. The proposed synthetic route via nucleophilic aromatic substitution provides a practical method for its preparation. The potential applications of this compound as a building block in the development of kinase inhibitors, antibacterial agents, and CNS-active drugs warrant further investigation by researchers and scientists in the field of drug development.

References

  • Kluczyk, A., Popek, T., & Kiyota, T. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892. [Link]

  • Bentham Science Publishers. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21). [Link]

  • Zahradník, J., & Kollárová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4635. [Link]

  • Khan, I., & Zaib, S. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(15), 4478. [Link]

  • Kumar, S., & Sharma, A. (2013). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 5(4), 138-144. [Link]

  • Li, Y., & Golebiowski, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4829. [Link]

  • Google Patents. (2010). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. CN101928277B.

Sources

Exploratory

3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid and Its Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary 3-Methyl-4-(pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid and Its Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 943114-66-7) is a specialized building block used in the synthesis of bioactive small molecules. Unlike its planar analog, 4-(pyrrolidin-1-yl)benzoic acid, this scaffold incorporates an ortho-methyl group that induces significant conformational restriction. This "ortho-effect" modulates the electronic coupling between the nitrogen lone pair and the aromatic system, often improving solubility and selectivity in drug candidates.

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this scaffold, providing researchers with the rationale to deploy it effectively in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of a methyl group at the 3-position (ortho to the pyrrolidine ring) creates a steric clash that forces the pyrrolidine ring out of coplanarity with the benzene ring. This has profound effects on the molecule's properties compared to the unmethylated parent.[1]

Property3-Methyl-4-(pyrrolidin-1-yl)benzoic acid4-(pyrrolidin-1-yl)benzoic acid (Parent)Impact of Methylation
Molecular Weight 205.25 g/mol 191.23 g/mol +14 Da (Standard homologation)
Conformation Twisted (Non-planar)Planar (Conjugated)Reduces π-stacking; improves solubility.
Electronic State Reduced N-lone pair delocalizationStrong resonance donationNitrogen is more basic; Ring is less electron-rich.
LogP (Predicted) ~2.8~2.3Increases lipophilicity.
pKa (Acid) ~4.5~4.8Slight increase in acidity due to reduced electron donation.
The "Ortho-Twist" Mechanism

In the parent compound, the pyrrolidine nitrogen is


-hybridized, allowing its lone pair to conjugate with the phenyl ring. In the 3-methyl analog, steric repulsion between the methyl protons and the pyrrolidine ring protons forces a rotation around the C(phenyl)-N bond. This decouples  the resonance, making the molecule behave more like an isolated aniline and benzoic acid, rather than a fully conjugated push-pull system.

Synthesis Methodologies

Two primary routes exist for synthesizing this scaffold: Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Amination. The choice depends on the availability of starting materials and cost constraints.
Method A: Nucleophilic Aromatic Substitution ( )

Best for: Large-scale synthesis where cost is a priority and harsh conditions are tolerable.

  • Precursor: 4-Fluoro-3-methylbenzoic acid.

  • Reagent: Pyrrolidine (excess).

  • Mechanism: The fluorine atom is a highly electronegative leaving group, activating the ipso-carbon despite the electron-donating methyl group.

  • Challenge: The ortho-methyl group sterically hinders the nucleophilic attack, requiring higher temperatures (100–120 °C) compared to the non-methylated analog.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: High-value synthesis requiring mild conditions and high yields.

  • Precursor: 4-Bromo-3-methylbenzoic acid (or ester).

  • Reagent: Pyrrolidine.

  • Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / XPhos.

  • Mechanism: Palladium-catalyzed C-N bond formation bypasses the steric constraints of

    
     by forming an oxidative addition complex that facilitates amine coordination.
    

SynthesisRoutes StartA 4-Fluoro-3-methylbenzoic acid ProcessA SnAr Reaction (DMSO, K2CO3, 120°C) StartA->ProcessA + Pyrrolidine StartB 4-Bromo-3-methylbenzoic acid ProcessB Buchwald-Hartwig (Pd cat., BINAP, NaOtBu) StartB->ProcessB + Pyrrolidine Intermediate Steric Transition State ProcessA->Intermediate Slow (Steric hindrance) Target 3-Methyl-4-(pyrrolidin-1-yl) benzoic acid ProcessB->Target Fast (Catalytic cycle) Intermediate->Target

Figure 1: Comparison of synthetic routes. Method B (Buchwald-Hartwig) is preferred for laboratory scale due to milder conditions.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Recommended)

Objective: Synthesis of methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate (Ester intermediate).

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Methyl 4-bromo-3-methylbenzoate (1.0 equiv, 229 mg, 1.0 mmol)

    • Pyrrolidine (1.2 equiv, 85 mg, 1.2 mmol)

    • 
       (1.4 equiv, 456 mg)
      
    • 
       (2 mol%)
      
    • XPhos (4 mol%)

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Work-up: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the ester.

  • Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (3 equiv), and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the title acid.

Protocol B: Reaction (Scalable)

Objective: Direct synthesis of the acid.

  • Reactants: Combine 4-fluoro-3-methylbenzoic acid (1.0 equiv) and Pyrrolidine (5.0 equiv) in DMSO (0.5 M concentration).

  • Condition: Heat to 120 °C in a sealed pressure tube for 24–48 hours.

    • Note: The excess pyrrolidine acts as both nucleophile and base.

  • Work-up: Pour into ice-water. Acidify carefully to pH 4 using 1M HCl.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Medicinal Chemistry Applications: SAR & Analogs

This scaffold is rarely a drug in itself but serves as a critical "linker" or "headgroup" in larger molecules.

Key Therapeutic Areas[4]
  • VLA-4 Antagonists: Analogs of 4-(pyrrolidinyl)benzoic acid have been optimized as VLA-4 (Integrin

    
    ) antagonists for asthma and autoimmune diseases. The 3-methyl variant is used to fine-tune the orientation of the benzoic acid pharmacophore relative to the integrin binding pocket [1].
    
  • Dopamine Transporter (DAT) Inhibitors: While Pyrovalerone uses a ketone linker, the 3-methyl-4-pyrrolidinyl phenyl core is a privileged substructure for monoamine transporter inhibition. The methyl group provides selectivity over the Serotonin Transporter (SERT) [2].

  • ROR

    
    t Inverse Agonists:  Biaryl acids containing hindered amines are explored for autoimmune modulation. The twist induced by the methyl group can break planarity, improving oral bioavailability by reducing crystal lattice energy.
    
Structural Analogs and Decision Logic

When designing a library, use the following logic to select between the 3-methyl analog and others:

SAR_Logic Start Design Goal Check1 Is the target binding pocket flat/narrow? Start->Check1 OptionA Use 4-(pyrrolidin-1-yl)benzoic acid (Planar, Conjugated) Check1->OptionA Yes Check2 Is solubility or selectivity an issue? Check1->Check2 No OptionB Use 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (Twisted, Higher Solubility) Check2->OptionB Solubility/Selectivity Needed OptionC Use 3-Fluoro analog (Planar but metabolically stable) Check2->OptionC Metabolic Stability Needed

Figure 2: SAR Decision Tree for selecting pyrrolidinyl-benzoic acid scaffolds.

References

  • Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529. Link

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Leung, C. S., et al. (2012).[1][2] "Methylation effects on drug potency: The magic methyl."[1] Journal of Medicinal Chemistry, 55(9), 4489–4500. Link

Sources

Foundational

Technical Guide: Safety and Handling of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

This guide is structured as a technical whitepaper for professional researchers. It synthesizes established chemical safety principles with specific structural analysis of the target compound. [1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for professional researchers. It synthesizes established chemical safety principles with specific structural analysis of the target compound.

[1]

Executive Summary & Chemical Identity[1][2]

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a functionalized benzoic acid derivative commonly utilized as a scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of bioactive amides or esters.[1]

Due to its specific substitution pattern—a lipophilic pyrrolidine ring para to the carboxylic acid, sterically modified by a meta-methyl group—this compound presents unique solubility and reactivity profiles compared to simple benzoic acid.[1] This guide defines the safety protocols required to handle this substance, extrapolating from validated data on close structural analogs (e.g., 4-(pyrrolidin-1-yl)benzoic acid) where specific experimental data is absent.[1]

Structural & Physicochemical Profile[1]
PropertyValue / DescriptionSource/Rationale
Chemical Structure Benzoic acid core with 4-pyrrolidino and 3-methyl substituents.[1]Structural Analysis
Molecular Formula C₁₂H₁₅NO₂Calculated
Molecular Weight 205.25 g/mol Calculated
Physical State Solid (Likely off-white to cream powder).[1]Analog Extrapolation [1]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]Lipophilic substituents
Acidity (pKa) ~5.0 - 5.5 (Predicted).[1]The 4-amino group is conjugated, reducing acidity slightly vs. Benzoic acid (4.2).[1]
Stability Stable under standard conditions; avoid strong oxidizers.Chemical Functionality

Hazard Identification & Toxicology (GHS Classification)

As a research intermediate, this compound has not undergone full toxicological screening (e.g., Ames test, chronic exposure).[1] However, based on Structure-Activity Relationships (SAR) and the properties of the 4-(pyrrolidin-1-yl)benzoic acid analog [1], the following GHS classifications are assigned as a precautionary baseline .

Predicted GHS Hazards[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3] (Acidic functionality + lipophilic permeation)[1]

  • H319: Causes serious eye irritation.[1][2][3][4] (Solid particulates + acidic nature)[1]

  • H335: May cause respiratory irritation.[1][2][3][4] (Dust inhalation)[1][4][5]

Specific Toxicological Insights
  • Skin Absorption: The pyrrolidine moiety increases lipophilicity (cLogP ~2.5), potentially enhancing skin absorption compared to unsubstituted benzoic acid.[1]

  • Sensitization Potential: While not explicitly classified as a sensitizer, amino-benzoic acid derivatives can occasionally trigger hypersensitivity.[1] Treat as a potential sensitizer.[6]

  • Metabolic Liability: The pyrrolidine ring is susceptible to oxidative metabolism (e.g., by CYP450s) in biological systems, but chemically stable during standard handling.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

To mitigate the risks identified above, the following hierarchy of controls must be implemented.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Static Control: Use anti-static weighing boats, as organic amino-acids often exhibit high static charge, leading to aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (minimum) or P100 if outside hood.[1]Prevents inhalation of irritant dust (H335).[1]
Eyes Chemical Safety Goggles.[1][4]Prevents contact with corneal-damaging acidic dust (H319).[1]
Hands Nitrile Gloves (Double gloving recommended).[1]Prevents skin absorption; Nitrile offers excellent resistance to benzoic acids.[1]
Body Lab Coat (Cotton/Poly blend) + Long sleeves.[1]Standard dermal protection.

Experimental Protocols: Safe Handling & Synthesis

Protocol: Solubilization & Stock Preparation

Objective: To safely prepare a 100 mM stock solution in DMSO for biological assay.

  • Calculation: For 10 mL of 100 mM stock, weigh 205.25 mg .

  • Weighing:

    • Place a tared scintillation vial inside the balance enclosure.[1]

    • Transfer solid using a micro-spatula.[1] Do not pour.

    • Cap the vial immediately after weighing.[1]

  • Solvent Addition:

    • Move vial to the fume hood.[1]

    • Add DMSO slowly. The dissolution is endothermic; mild vortexing may be required.[1]

    • Note: If the solution appears cloudy, sonicate for 30 seconds at ambient temperature.

  • Labeling: Mark with Compound Name, Concentration, Solvent, Date, and User Initials.

Protocol: Reaction Setup (Amide Coupling)

Context: Using the carboxylic acid to form an amide bond.[1]

  • Activation: The carboxylic acid is relatively unreactive.[1] Activation with HATU or EDC/HOBt is standard.[1]

  • Quenching:

    • Upon reaction completion, quench with saturated NH₄Cl or 1M HCl .

    • Caution: Acidification precipitates the product (or unreacted acid). Ensure the vessel is not sealed to prevent pressure buildup if carbonates are used.[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling solid transfer and spill response.

SafeHandling Start Start: Solid Handling Assess Assess Quantity Start->Assess SmallScale < 100 mg (Analytical) Assess->SmallScale LargeScale > 100 mg (Prep/Synthesis) Assess->LargeScale Hood Standard Fume Hood (Sash at working height) SmallScale->Hood Low Dust Risk Enclosure Powder Containment Enclosure (HEPA) LargeScale->Enclosure High Dust Risk Transfer Transfer to Solvent (DMSO/DMF) Hood->Transfer Enclosure->Transfer Spill Spill Event? Transfer->Spill CleanDry Dry Spill: Sweep gently -> Waste Spill->CleanDry Powder CleanWet Wet Spill: Absorb -> Neut. -> Waste Spill->CleanWet Solution Done Process Complete Spill->Done No Spill CleanDry->Done CleanWet->Done

Figure 1: Decision logic for containment selection and spill response based on scale and state.

Emergency Response & First Aid

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][6][7] Lift eyelids occasionally.[1][6] The acidic nature can cause rapid irritation; speed is critical.[1]

  • Skin Contact: Wash with non-abrasive soap and water.[1] Remove contaminated clothing.[1][3][6][7][8] If the pyrrolidine ring facilitates absorption, monitor for systemic signs (dizziness, nausea), though unlikely at small scales.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Fire Fighting
  • Extinguishing Media: Water spray, Dry Chemical, CO₂, or Foam.[1][3][4][9]

  • Hazardous Combustion Products: Burning will release Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[1][8] Firefighters must wear SCBA.[1]

Storage & Disposal

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated) to prevent slow degradation or decarboxylation over long periods.

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic tendencies are possible due to the amine/acid zwitterionic character.[1]

Disposal Considerations
  • Waste Stream: Dispose of as Hazardous Chemical Waste .[1] Do not flush down the drain.[1][9]

  • Segregation: Segregate with "Organic Acids" or "General Organics".

  • Labeling: Clearly label waste containers with "3-Methyl-4-(pyrrolidin-1-yl)benzoic acid - Irritant".

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Pyrrolidin-1-ylbenzoic acid.[1][10] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • ECHA. (n.d.).[1] C&L Inventory: Benzoic acid derivatives. European Chemicals Agency.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A High-Yield, Scalable Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Abstract: This document provides a comprehensive guide for the high-yield synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical research and development. We present a detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the high-yield synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical research and development. We present a detailed protocol based on Nucleophilic Aromatic Substitution (SNAr), a robust and scalable method. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes protocols for purification and characterization, ensuring the synthesis of a highly pure final product. Additionally, an alternative synthetic strategy, the Buchwald-Hartwig amination, is discussed. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Substituted benzoic acid derivatives are fundamental building blocks in medicinal chemistry. The incorporation of a pyrrolidine moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and target-binding affinity. 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The development of a reliable, high-yield, and scalable synthetic route is therefore of considerable importance.

This application note details a robust and optimized protocol for the synthesis of this key intermediate, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The chosen synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is advantageous due to its operational simplicity, the relatively low cost of reagents, and its scalability. The reaction proceeds via the attack of a nucleophile (pyrrolidine) on an aromatic ring bearing a suitable leaving group and an electron-withdrawing group.

Mechanistic Rationale

The SNAr reaction generally proceeds via an addition-elimination mechanism.[1][2] The key steps are:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of an electron-withdrawing group (in this case, the carboxylic acid) ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride or chloride).

The reactivity of the aryl halide in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. For this protocol, we will utilize 4-fluoro-3-methylbenzoic acid as the starting material to maximize the reaction rate and yield.

Experimental Protocol: SNAr Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluoro-3-methylbenzoic acid≥98%Commercially Available
Pyrrolidine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.7%Commercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionFor workup
Ethyl AcetateACS GradeFor extraction
Brine (Saturated NaCl)For extraction
Magnesium Sulfate (MgSO₄)AnhydrousFor drying
Reaction Scheme

SNAr_Reaction reactant1 4-Fluoro-3-methylbenzoic acid arrow arrow reactant1->arrow K₂CO₃, DMSO 120 °C, 12 h reactant2 Pyrrolidine reactant2->arrow K₂CO₃, DMSO 120 °C, 12 h product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid plus1 + plus1->arrow K₂CO₃, DMSO 120 °C, 12 h arrow->product Buchwald_Hartwig reactant1 4-Bromo-3-methylbenzoic acid arrow arrow reactant1->arrow Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C reactant2 Pyrrolidine reactant2->arrow Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C product 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid plus1 + plus1->arrow Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C arrow->product

Sources

Application

Application Note: Purification of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid via Recrystallization

Abstract & Introduction 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a critical intermediate scaffold, often utilized in the synthesis of ROR modulators and other heterocyclic pharmaceutical targets. While the synthesis—t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a critical intermediate scaffold, often utilized in the synthesis of ROR


 modulators and other heterocyclic pharmaceutical targets. While the synthesis—typically involving nucleophilic aromatic substitution (

) of 4-fluoro-3-methylbenzoic acid—is straightforward, the purification presents unique challenges.

The amphiphilic nature of the molecule, possessing a lipophilic 3-methyl-4-pyrrolidinyl tail and a polar carboxylic acid head, often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during standard aqueous workups. This Application Note defines a robust, scalable recrystallization protocol using a mixed-solvent system (Ethanol/Water) to ensure high purity (>99% HPLC) and consistent polymorph control.

Physicochemical Profile & Solubility Logic

To design an effective purification strategy, one must understand the molecular interactions at play.

Molecular Analysis
  • Acidic Moiety: Benzoic acid group (

    
    ). Soluble in basic aqueous solutions; insoluble in acidic aqueous solutions.
    
  • Basic Moiety: The pyrrolidine nitrogen is conjugated to the phenyl ring (aniline-like). Its basicity is significantly reduced compared to aliphatic amines, meaning the molecule exists primarily in its non-ionized form in organic solvents, rather than as a zwitterion.

  • Lipophilicity: The ortho-methyl group and the pyrrolidine ring significantly increase the LogP compared to simple benzoic acid, making water a poor solvent choice for single-solvent recrystallization.

Solvent Selection Matrix

Based on the structure, the following solvent systems were evaluated:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolublePoorHigh risk of oiling out above melting point.
Ethanol (100%) HighModerateModerateYield loss due to high solubility in cold mother liquor.
Ethyl Acetate HighModerateGoodGood for removing polar impurities, but lower recovery.
EtOH / Water (Target) High Low Excellent Tunable polarity prevents oiling out while maximizing yield.

Detailed Protocol: Mixed-Solvent Recrystallization

Materials Required[1][2][3]
  • Crude Material: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (Assumed purity >85%).

  • Solvent A: Ethanol (95% or Absolute).

  • Solvent B: Deionized Water (Antisolvent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Experimental Workflow

The following diagram illustrates the critical path for purification, emphasizing the "Hot Filtration" step often skipped but essential for removing inorganic salts (e.g., NaF/KF) from the antecedent


 reaction.

RecrystallizationWorkflow Start Crude Solid (Contains Salts & Byproducts) Dissolution Dissolution Reflux in Min. Vol. Ethanol Start->Dissolution Check Check Clarity Are salts visible? Dissolution->Check HotFilter Hot Filtration (Gravity, Fluted Paper) Check->HotFilter Yes (Insolubles) Antisolvent Antisolvent Addition Add Hot Water until Turbid Check->Antisolvent No (Clear) HotFilter->Antisolvent Reheat Re-dissolution Add drops of EtOH to clear Antisolvent->Reheat Solution is cloudy Cooling Controlled Cooling RT -> 4°C (Slow) Reheat->Cooling Solution is clear Isolation Isolation Vacuum Filtration & Wash Cooling->Isolation Drying Drying Vacuum Oven @ 50°C Isolation->Drying

Figure 1: Step-by-step decision tree for the recrystallization of amino-benzoic acid derivatives.

Step-by-Step Procedure
  • Dissolution (Solvent A):

    • Place the crude solid in a round-bottom flask equipped with a stir bar and reflux condenser.

    • Add Ethanol slowly through the top of the condenser while heating to reflux.

    • Target Concentration: Approximately 5–8 mL of Ethanol per gram of crude solid.

    • Note: If inorganic salts (NaF/KF) are present from synthesis, they will not dissolve. The solution will appear cloudy or have sediment.

  • Hot Filtration (Crucial for Salt Removal):

    • If solid sediment remains despite refluxing, perform a hot gravity filtration using a pre-warmed glass funnel and fluted filter paper.

    • Why Pre-warm? To prevent the saturated solution from crystallizing on the cold glass, which blocks the filter.

  • The "Cloud Point" Method (Solvent B):

    • Return the clear filtrate to the heat and bring back to a gentle boil.

    • Slowly add hot Deionized Water dropwise via an addition funnel or pipette.

    • Continue adding water until a persistent faint cloudiness (turbidity) is observed that does not disappear upon swirling.

    • Ratio Estimate: The final ratio is typically between 1:1 and 2:1 (Ethanol:Water).

  • Clarification:

    • Add a few drops of hot Ethanol just until the cloudiness disappears and the solution is perfectly clear again. This creates a saturated solution at the boiling point.

  • Controlled Nucleation:

    • Remove the flask from the heat source.[1][2] Place it on a cork ring or wood block (insulator).

    • Allow to cool to room temperature undisturbed. Do not place directly in ice; rapid cooling traps impurities and causes oiling out.

    • Visual Check: Long, needle-like crystals should begin to form around 40–50°C.

  • Isolation:

    • Once at room temperature, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the crystals using a Büchner funnel.

    • Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).

  • Drying:

    • Dry in a vacuum oven at 50°C for 6–12 hours.

    • Caution: Ensure temperature does not exceed the melting point (check literature or crude MP first).

Troubleshooting: The "Oiling Out" Phenomenon

Amino-benzoic acids are notorious for separating as a second liquid phase (oil) rather than crystals. This occurs when the saturation point is reached at a temperature above the melting point of the solvated solid.

SolubilityLogic HighTemp High Temp (Solution) Cooling Cooling Phase HighTemp->Cooling Oil Oiling Out (Impure Liquid Phase) Cooling->Oil Too much water OR Cooled too fast Crystal Crystallization (Pure Solid) Cooling->Crystal Correct Solvent Ratio AND Slow Cooling Reheat Re-Dissolve Oil->Reheat Add more Ethanol

Figure 2: Mechanism of phase separation vs. crystallization.

Corrective Actions:

  • Re-dissolve: Add more Ethanol and reheat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point to provide a nucleation surface.

  • Trituration: If oil persists, scratch the side of the flask with a glass rod to induce mechanical nucleation.

Analytical Validation

To ensure the protocol was successful, the following metrics must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water + 0.1% TFA)> 98.5% Area
Identity

-NMR (DMSO-

)
Integration of pyrrolidine (4H, 4H) and aromatic protons (3H) matches.
Solvent GC-HeadspaceEthanol < 5000 ppm (ICH limit).
Thermal DSC (Differential Scanning Calorimetry)Sharp endotherm (Range < 2°C).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amino-benzoic acids).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies).

  • PubChem. (n.d.). Compound Summary: 4-(pyrrolidin-1-yl)benzoic acid. (Analogous structure data for solubility estimation).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Theoretical basis for "oiling out" prevention).[3]

Sources

Method

Application Note: 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical properties, synthetic utility, and therapeutic applications of 3-Methyl-4-(pyrrolidin-1-yl)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical properties, synthetic utility, and therapeutic applications of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a specialized scaffold for optimizing drug-like properties.

CAS: 943114-66-7 | Molecular Formula: C₁₂H₁₅NO₂ | M.W.: 205.25 g/mol

Executive Summary

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid represents a strategic "head group" or linker motif in modern drug design. Unlike simple benzoic acids, this scaffold incorporates a saturated nitrogen heterocycle (pyrrolidine) para to the carboxylate, introducing specific electronic donation and solubility-enhancing characteristics.[1] The 3-methyl substituent provides critical steric bulk, often used to lock bioactive conformations or fill hydrophobic pockets (e.g., in kinase or GPCR targets).

Key Applications:

  • Solubility Modulation: The basic nitrogen (though conjugated) improves aqueous solubility profiles compared to all-carbon analogs.

  • Scaffold Hopping: Acts as a bioisostere for 4-alkoxybenzoic acids or bi-aryl systems.

  • Target Classes: Validated utility in VLA-4 antagonists, TRPC6 modulators, and antibacterial agents.

Physicochemical Profile & Design Rationale

Electronic & Steric Properties

The molecule features a "push-pull" electronic system. The pyrrolidine nitrogen donates electron density into the benzene ring (resonance), increasing the electron density at the carbonyl oxygen.

  • pKa Modulation: The acid is less acidic (higher pKa, ~4.5–5.0) than unsubstituted benzoic acid (pKa 4.2) due to the electron-donating para-amino group.

  • 3-Methyl "Magic Methyl" Effect: The ortho-methyl group (relative to the pyrrolidine) forces the pyrrolidine ring to twist slightly out of planarity with the benzene ring. This breaks molecular symmetry and can improve solubility (lower crystal lattice energy) while restricting bond rotation to minimize entropy loss upon binding.

Solubility & Lipophilicity Data

Comparative predicted values based on scaffold analysis:

PropertyUnsubstituted Benzoic Acid4-(Pyrrolidin-1-yl)benzoic acid3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
cLogP 1.872.302.65
TPSA (Ų) 37.340.540.5
H-Bond Donors 111
H-Bond Acceptors 233
Rotatable Bonds 122

Synthetic Protocols

Workflow Overview

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated ester precursor, followed by saponification. This avoids transition metal catalysts (Buchwald-Hartwig) in early steps, reducing cost and metal scavenging needs.

SynthesisWorkflow Figure 1: Standard Synthesis Route via SₙAr Mechanism Start 4-Fluoro-3-methylbenzoic acid methyl ester Inter Intermediate Ester (SₙAr Reaction) Start->Inter 100°C, 12h Reagent Pyrrolidine (Solvent: DMSO/K2CO3) Reagent->Inter Final 3-Methyl-4-(pyrrolidin-1-yl) benzoic acid Inter->Final RT, 4h Acidic Workup Step2 Hydrolysis (LiOH/THF/H2O)

Detailed Experimental Procedure

Step 1: SₙAr Coupling

  • Reagents: Charge a reaction vessel with Methyl 4-fluoro-3-methylbenzoate (1.0 eq), Pyrrolidine (1.5 eq), and Potassium Carbonate (2.0 eq).

  • Solvent: Dissolve in DMSO (5 vol). Note: DMSO is preferred over DMF for higher reaction rates in SₙAr.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for disappearance of the fluoro-ester (m/z ~169).

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Saponification

  • Reagents: Dissolve the intermediate ester in THF/MeOH/Water (3:1:1). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at Room Temperature for 4 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~4. The product typically precipitates. Filter the solid.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water to achieve >98% purity.

Medicinal Chemistry Applications

VLA-4 Antagonists (Integrin Targeting)

Research indicates that 4-(pyrrolidinyl)benzoic acid derivatives are potent antagonists of VLA-4 (Very Late Antigen-4), a target for asthma and autoimmune diseases.

  • Mechanism: The benzoic acid moiety mimics the Asp residue of the endogenous ligand (VCAM-1), forming a salt bridge with the metal ion in the integrin binding site.

  • Role of 3-Methyl: The addition of the 3-methyl group restricts the rotation of the phenyl ring, potentially reducing the entropic penalty of binding.

  • Protocol: Use HATU-mediated coupling to attach this acid to phenylalanine-derived scaffolds.

TRPC6 Agonists

Benzoic acid derivatives have been identified as agonists for the TRPC6 ion channel (implicated in kidney disease).[2]

  • SAR Insight: The pyrrolidine ring acts as a hydrophobic filler. The carboxylic acid is critical for electrostatic interactions with Lys676/Lys698 in the TRPC6 pocket.

  • Optimization: The 3-methyl analog is often screened to optimize the "fit" within the hydrophobic cleft adjacent to the lysine residues.

Library Synthesis (Amide Coupling)

This building block is ideal for high-throughput synthesis (HTS) of amide libraries.

Standard Coupling Protocol:

  • Activation: Dissolve Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add amine partner (1.1 eq).

  • Incubation: Shake at RT for 16h.

  • QC: The tertiary aniline nitrogen is electron-rich; ensure acidic LCMS modifiers (Formic acid) are used to protonate for detection.

Quality Control & Validation

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm, 4.6x100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Strong absorbance due to push-pull conjugation).

NMR Interpretation Guide (¹H NMR, DMSO-d₆)
  • δ 12.5 ppm (bs, 1H): Carboxylic acid proton (disappears with D₂O shake).

  • δ 7.6–7.8 ppm (m, 2H): Aromatic protons H2 and H6 (deshielded by carbonyl).

  • δ 6.8 ppm (d, 1H): Aromatic proton H5 (shielded by pyrrolidine nitrogen).

  • δ 3.4 ppm (m, 4H): Pyrrolidine N-CH₂ protons.

  • δ 2.3 ppm (s, 3H): Diagnostic 3-Methyl singlet.

  • δ 1.9 ppm (m, 4H): Pyrrolidine C-CH₂ protons.

Decision Logic for Scaffold Selection

Use the following logic tree to determine when to deploy the 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold versus the unsubstituted analog.

DecisionTree Figure 2: Medicinal Chemistry Optimization Logic Start Need to optimize Benzoic Acid Scaffold? Check1 Is the target pocket sterically restricted? Start->Check1 Check2 Is metabolic stability an issue at the ring? Check1->Check2 No OptionB Use 3-Methyl Analog (Increases selectivity/stability) Check1->OptionB Yes (Twisted conformation needed) OptionA Use Unsubstituted 4-(pyrrolidin-1-yl)benzoic acid Check2->OptionA No Check2->OptionB Yes (Methyl blocks metabolism)

References

  • Chiba, J., et al. (2006).[3] "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[3] Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529.[3] Link

  • Pérez-Benito, L., et al. (2025). "Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study." Pharmaceuticals, 18(10), 1577. Link

  • BLD Pharm. (n.d.). "Product Analysis: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7)." BLD Pharm Catalog. Link

  • Matrix Fine Chemicals. (n.d.). "4-(Pyrrolidin-1-yl)benzoic acid Properties and Applications." Matrix Fine Chemicals Catalog. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274. (Grounding for Pyrrolidine utility).

Sources

Application

Application Note: Protocols for the Derivatization of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Introduction 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a versatile organic molecule characterized by a carboxylic acid functionality, an aromatic ring, and a tertiary amine. This unique combination of functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is a versatile organic molecule characterized by a carboxylic acid functionality, an aromatic ring, and a tertiary amine. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Derivatization of the carboxylic acid group is a key strategy to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This application note provides detailed protocols for the two most common and effective derivatization strategies for this compound: esterification and amidation. The methodologies are presented with a focus on the underlying chemical principles, ensuring robust and reproducible results for researchers in drug development and related fields.

Core Principles of Derivatization

The primary site for derivatization on 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is the carboxylic acid group. The two most common transformations are the formation of esters and amides. These reactions involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine, respectively. The choice of derivatization strategy and the specific reagents will depend on the desired properties of the final product.

Protocol 1: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[1][2] This method is particularly well-suited for simple alkyl esters and is a cost-effective approach.

Mechanism and Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester product.[2] The use of a large excess of the alcohol and/or removal of water as it is formed drives the equilibrium towards the product, in accordance with Le Chatelier's principle.[1]

Experimental Workflow: Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid mix Combine reactants in a round-bottom flask prep_acid->mix prep_alcohol Alcohol (e.g., Methanol) prep_alcohol->mix prep_catalyst Conc. H2SO4 prep_catalyst->mix reflux Reflux for 1-4 hours mix->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion neutralize Neutralize with NaHCO3 solution cool->neutralize extract Extract with an organic solvent neutralize->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Fischer-Speier Esterification.

Materials and Reagents
ReagentPuritySupplier
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid≥98%e.g., BLDpharm[3]
Methanol (or other alcohol)AnhydrousSigma-Aldrich
Sulfuric Acid (H₂SO₄)Conc.Fisher Scientific
Sodium Bicarbonate (NaHCO₃)SaturatedVWR
Ethyl AcetateACS GradeEMD Millipore
BrineSaturatedLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20-50 eq of methanol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (typically 1-4 hours for methanol).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Protocol 2: Amidation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[4] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their mild reaction conditions and high yields.[5][6] The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.[5]

Mechanism and Rationale

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. HOBt is often added to trap the O-acylisourea, forming an active ester that is more stable and less prone to side reactions, leading to a higher yield of the desired amide.[5]

Experimental Workflow: Amidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid mix Combine reactants in an inert solvent (e.g., DCM) prep_acid->mix prep_amine Primary or Secondary Amine prep_amine->mix prep_coupling EDC and HOBt prep_coupling->mix prep_base DIPEA or Et3N prep_base->mix stir Stir at room temperature for 12-24 hours mix->stir monitor Monitor reaction by TLC/LC-MS stir->monitor wash Wash with aq. HCl, aq. NaHCO3, and brine monitor->wash Upon completion dry Dry organic layer (e.g., MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for EDC/HOBt Mediated Amidation.

Materials and Reagents
ReagentPuritySupplier
3-Methyl-4-(pyrrolidin-1-yl)benzoic acid≥98%e.g., BLDpharm[3]
Primary or Secondary Amine≥98%Acros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%AAPPTEC[7]
1-Hydroxybenzotriazole (HOBt)AnhydrousOakwood Chemical
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)≥99%TCI America
Dichloromethane (DCM)AnhydrousJ.T. Baker
Hydrochloric Acid (HCl)1 M aq.Lab Prepared
Sodium Bicarbonate (NaHCO₃)Saturated aq.Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeBeanTown Chemical
Step-by-Step Protocol
  • Reaction Setup: To a solution of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) followed by EDC (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Summary of Reaction Conditions

DerivatizationMethodKey ReagentsSolventTemperatureTypical Yield
Esterification Fischer-SpeierAlcohol, Conc. H₂SO₄Alcohol (excess)Reflux60-90%
Amidation Carbodiimide CouplingAmine, EDC, HOBt, DIPEA/Et₃NDCMRoom Temp70-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Esterification Incomplete reaction due to equilibrium.Use a larger excess of alcohol or remove water using a Dean-Stark trap.[1]
Insufficient catalyst.Increase the amount of sulfuric acid slightly.
Low Yield in Amidation Inactive coupling reagents.Use fresh, high-purity EDC and anhydrous HOBt.
Formation of N-acylurea byproduct.Ensure HOBt is added before EDC.
Difficult Purification Water-soluble byproducts from EDC coupling.Perform the recommended aqueous washes during work-up to remove urea byproducts.
Side Reactions The pyrrolidinyl nitrogen is generally not reactive under these conditions, but highly activated substrates could potentially lead to side reactions.Use mild reaction conditions and appropriate protecting groups if necessary for other functionalities on the derivatizing agent.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the derivatization of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid into its corresponding esters and amides. The choice between Fischer-Speier esterification and carbodiimide-mediated amidation will depend on the specific goals of the research program. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently synthesize a diverse range of derivatives for applications in drug discovery and materials science.

References

  • N., S. L., & G., S. K. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Bose, D. S., et al. (2016). An Update on the Synthesis of Pyrrolo[5][8]benzodiazepines. MDPI. Available at: [Link]

  • University of Toronto. Esterification of Benzoic Acid to Methyl Benzoate. Available at: [Link]

  • Eli Lilly and Company. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

  • The MJA Lab. (2020). Green Chemistry. Available at: [Link]

  • Journal of Chromatography A. (2012). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available at: [Link]

  • Li, Y., et al. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC. Available at: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Available at: [Link]

  • PubChem. 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride. Available at: [Link]

  • Eastman Chemical Company. (2001). Continuous process for preparing benzoic acid esters. Google Patents.
  • Kamal, A., et al. (2012). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. Available at: [Link]

  • Analytical Chemistry. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Figshare. Available at: [Link]

  • CAS Common Chemistry. 3-Methyl-4-(1-pyrrolidinyl)benzenamine. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Royal Society of Chemistry. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Texas at Dallas. Preparation of Methyl Benzoate. Available at: [Link]

  • Analytical Chemistry. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • NIST. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. NIST WebBook. Available at: [Link]

Sources

Method

Scale-up synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a critical intermediate in the development of ROR modulators and other heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a critical intermediate in the development of ROR


 modulators and other heterocyclic pharmaceutical agents. Unlike standard nucleophilic aromatic substitutions (

), this transformation presents specific challenges due to the steric hindrance imposed by the ortho-methyl group relative to the leaving fluoride.

This guide moves beyond bench-scale synthesis, offering a process-intensified route suitable for multi-kilogram production. We utilize a Direct Nucleophilic Displacement strategy, bypassing the need for esterification/hydrolysis steps, thereby improving atom economy and reducing cycle time.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of the C(aryl)-N bond. While Buchwald-Hartwig amination is a viable alternative, it introduces heavy metal contaminants (Pd) and expensive ligands, making it less desirable for early-stage scale-up.

Selected Route:


 Displacement 
We utilize 4-Fluoro-3-methylbenzoic acid  as the starting material. The fluorine atom is the preferred leaving group over chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate—the rate-determining step in 

reactions on electron-deficient rings.

Key Mechanistic Insight: The carboxylic acid moiety (


) will be deprotonated by the basic pyrrolidine to form a carboxylate (

). This anionic species is electron-donating by induction, which typically deactivates the ring toward nucleophilic attack. However, the high nucleophilicity of pyrrolidine combined with a polar aprotic solvent (DMSO) overcomes this electronic deactivation and the steric hindrance of the 3-methyl group.

Process Development Logic

Before executing the protocol, it is vital to understand the critical process parameters (CPPs) optimized for this scale-up.

Solvent Selection: The DMSO Advantage
  • Neat Reaction (Rejected): While pyrrolidine can act as both solvent and reagent, its boiling point (87°C) is insufficient to drive the reaction to completion efficiently due to the ortho-methyl steric hindrance.

  • DMF (Rejected): Dimethylformamide poses thermal runaway risks at high temperatures and complicates workup due to decomposition into dimethylamine.

  • DMSO (Selected): Dimethyl sulfoxide allows reaction temperatures >100°C, significantly accelerating the kinetics. It also highly solvates the intermediate anionic complexes, stabilizing the transition state.

Stoichiometry & Base Management

The reaction requires:

  • 1 equivalent of pyrrolidine to neutralize the carboxylic acid.

  • 1 equivalent of pyrrolidine to act as the nucleophile.

  • Excess equivalents to drive the equilibrium and act as a proton scavenger for the leaving HF.

Optimization: We employ 3.5 equivalents of pyrrolidine. This excess ensures complete conversion and maintains a basic environment, preventing the precipitation of the zwitterionic product during the reaction.

Visualizing the Reaction Pathway

ReactionPathway SM 4-Fluoro-3-methylbenzoic acid (Start) Inter Meisenheimer Complex (Transition State) SM->Inter DMSO, 110°C Deprotonation Reagent Pyrrolidine (3.5 equiv) Reagent->Inter Prod_Salt Product Carboxylate Salt (In Solution) Inter->Prod_Salt -F- elimination Final 3-Methyl-4-(pyrrolidin-1-yl) benzoic acid (Isolated) Prod_Salt->Final Acidic Workup (pH 4.5)

Caption: Figure 1. Reaction pathway highlighting the transition from starting material to isolated free acid via the carboxylate salt.

Detailed Scale-Up Protocol (1.0 kg Batch)

Safety Warning: Pyrrolidine is highly flammable and corrosive. DMSO penetrates skin, carrying contaminants with it. Wear full PPE including chemically resistant gloves and a face shield. Perform all operations in a fume hood.

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (anchor impeller).

  • Condenser: Reflux condenser set to 5°C.

  • Temperature Control: Oil circulator capable of heating to 130°C.

  • Addition: 2 L Pressure-equalizing addition funnel.

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge 1.0 kg (6.49 mol) of 4-Fluoro-3-methylbenzoic acid [CAS: 403-15-6].

  • Add 3.0 L of DMSO (anhydrous grade preferred).

  • Start stirring at 150 RPM. The solid may not fully dissolve at room temperature (RT).

Step 2: Reagent Addition (Exotherm Control) 5. Charge 1.62 kg (22.7 mol, ~3.5 equiv) of Pyrrolidine into the addition funnel. 6. Crucial: Add Pyrrolidine dropwise to the reactor over 45–60 minutes .

  • Observation: An exotherm will occur as the acid is neutralized. Maintain internal temperature
    
    
    using the jacket cooling if necessary.
  • Once addition is complete, the solution should be homogeneous.

Step 3: Reaction 8. Heat the reaction mixture to 110°C . 9. Maintain at 110°C for 12–16 hours .

  • IPC (In-Process Control): Sample 50
    
    
    into MeOH/Water for HPLC analysis. Target:
    
    
    remaining starting material.
  • Note: The steric bulk of the methyl group may require extending time up to 24h if conversion stalls.

Step 4: Quench and Workup 10. Cool the reaction mixture to 20–25°C . 11. Transfer the reaction mass into a larger vessel containing 10 L of Ice/Water .

  • Result: The product exists as the soluble carboxylate salt; excess pyrrolidine dissolves.
  • Purification by Isoelectric Precipitation:
  • Slowly add 6M HCl (approx. 2.5 L) to the stirred aqueous solution.
  • Monitor pH continuously.
  • Target pH: Adjust to pH 4.0 – 4.5 . This is the isoelectric point where the amino acid is least soluble.
  • A thick off-white precipitate will form. Stir for 2 hours at 0–5°C to maximize yield.

Step 5: Isolation 14. Filter the solid using a Nutsche filter or centrifuge. 15. Wash the cake with 3 x 2 L of Water to remove residual DMSO and pyrrolidinium salts. 16. Wash with 1 L of cold Isopropanol (IPA) to remove organic impurities. 17. Dry in a vacuum oven at 55°C for 24 hours.

Quantitative Data & Specifications

ParameterSpecification / Result
Theoretical Yield 1.33 kg
Expected Isolated Yield 1.15 – 1.20 kg (86 – 90%)
Appearance Off-white to pale yellow powder
Purity (HPLC) > 98.5% (Area %)
1H NMR (DMSO-d6) Conforms to structure
Residual Solvent DMSO < 5000 ppm, Pyrrolidine < 1000 ppm

Analytical Check (1H NMR - 400 MHz, DMSO-d6):

  • 
     12.3 (s, 1H, -COOH)
    
  • 
     7.6 – 7.7 (m, 2H, Ar-H)
    
  • 
     6.8 (d, 1H, Ar-H ortho to N)
    
  • 
     3.3 – 3.4 (m, 4H, Pyrrolidine N-CH2)
    
  • 
     2.3 (s, 3H, Ar-CH3)
    
  • 
     1.9 (m, 4H, Pyrrolidine C-CH2)
    

Process Logic & Scale-Up Workflow

The following diagram illustrates the operational logic, emphasizing the critical decision points during the scale-up phase.

ScaleUpLogic Start Start: 1kg Batch Exotherm Reagent Addition (Control Temp < 50°C) Start->Exotherm Heating Reaction Phase (110°C, 12-16h) Exotherm->Heating IPC IPC: HPLC Analysis Heating->IPC IPC->Heating SM > 1% Quench Quench into Water (Product Soluble) IPC->Quench SM < 1% Precip pH Adjustment to 4.5 (Precipitation) Quench->Precip Filter Filtration & Drying Precip->Filter

Caption: Figure 2. Operational workflow for the scale-up synthesis, highlighting the critical In-Process Control (IPC) loop.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old pyrrolidine (absorbed water) or insufficient temperature.

    • Fix: Distill pyrrolidine before use or increase temp to 120°C. Ensure reactor is well-insulated.

  • Issue: Product Oiling Out.

    • Cause: pH adjusted too quickly or temperature too high during quench.

    • Fix: Ensure quench water is

      
      . Adjust pH slowly. If oil forms, reheat to dissolve and cool slowly to induce crystallization.
      
  • Issue: Coloration.

    • Cause: Oxidation of the aniline-like nitrogen.

    • Fix: Recrystallize from Ethanol/Water (1:1) with activated charcoal treatment.

References

  • Google Patents. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid (CN110903176A)." Accessed February 20, 2026.
  • D-NB.info. "A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid." (Describing pyrrolidine coupling scale-up). Accessed February 20, 2026. [Link]

Application

Application of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid in materials science

Executive Summary 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid represents a specialized class of sterically modulated Donor-Acceptor (D-A) building blocks . Unlike its planar analog, 4-(pyrrolidin-1-yl)benzoic acid, this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid represents a specialized class of sterically modulated Donor-Acceptor (D-A) building blocks . Unlike its planar analog, 4-(pyrrolidin-1-yl)benzoic acid, this molecule incorporates an ortho-methyl group at the C3 position. This structural modification introduces significant steric torsion between the pyrrolidine donor and the phenyl ring, decoupling the


-conjugation system.

In materials science, this "pre-twisted" geometry is exploited for two primary applications:

  • Metal-Organic Frameworks (MOFs): The steric bulk prevents framework interpenetration, effectively increasing pore volume and accessible surface area in coordination polymers.

  • Solid-State Optoelectronics: The torsion disrupts

    
    -
    
    
    
    stacking in the crystalline state, suppressing Aggregation-Caused Quenching (ACQ) and enabling high-efficiency solid-state fluorescence.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
CAS Number 943114-66-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Electronic Character Push-Pull (Donor: Pyrrolidine, Acceptor: Carboxyl)
Key Structural Feature Steric clash between C3-Methyl and C4-Pyrrolidine
Solubility High in DMSO, DMF, MeOH; Low in Water

Application I: Engineering Non-Interpenetrated MOFs

The Challenge: In the synthesis of MOFs using linear ditopic linkers (like terephthalic acid), frameworks often "interpenetrate" (grow inside each other) to maximize packing density, which drastically reduces porosity and surface area.

The Solution: Using 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid as a linker introduces a lateral methyl "bump" and a twisted pyrrolidine tail. This steric bulk physically blocks the formation of a second network within the voids of the first, stabilizing non-interpenetrated, highly porous architectures .

Protocol: Solvothermal Synthesis of Zn-Based Frameworks

Note: This protocol is adapted from standard solvothermal methods for functionalized benzoates, optimized for the solubility profile of the pyrrolidine derivative.

Reagents:

  • Ligand: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (0.5 mmol, 102.6 mg)

  • Metal Source: Zn(NO₃)₂[1]·6H₂O (0.5 mmol, 148.7 mg)

  • Solvent System: DMF:Ethanol (3:1 v/v)

  • Modulator: Acetic acid (glacial, 50 µL) – Critical for controlling crystal size.

Workflow:

  • Dissolution: Dissolve the ligand in 3 mL of DMF/Ethanol mixture. Sonication (40 kHz, 10 min) is required due to the hydrophobic pyrrolidine tail.

  • Metal Addition: Add the Zn salt to the solution. Stir until clear.

  • Modulation: Add acetic acid. Mechanism: The acetate competes with the benzoate for Zn coordination, slowing nucleation and yielding larger, higher-quality single crystals.

  • Solvothermal Growth:

    • Transfer to a 20 mL Teflon-lined autoclave.[1]

    • Heat to 100°C for 48 hours (ramp rate: 1°C/min).

    • Cool to room temperature over 12 hours.

  • Activation:

    • Decant mother liquor.

    • Wash crystals 3x with fresh DMF, then 3x with Ethanol.

    • Solvent Exchange: Soak in anhydrous acetone for 3 days (refreshing solvent daily).

    • Drying: Activate under vacuum at 80°C for 6 hours.

Expected Outcome: Colorless to pale-yellow block crystals. The methyl group prevents the formation of dense packing modes, potentially yielding a primitive cubic (pcu) topology with accessible void space >50%.

Application II: Twisted Intramolecular Charge Transfer (TICT) Sensors

The Mechanism: The molecule features a D-A structure. Upon photoexcitation, the pyrrolidine donor attempts to rotate relative to the phenyl ring to stabilize the charge separation (TICT state).

  • Planar Analog: Rotation is energetically costly; emission is often dominated by the Locally Excited (LE) state.

  • 3-Methyl Derivative: The ground state is already twisted. This lowers the energy barrier to the TICT state, making the fluorescence emission highly sensitive to solvent polarity (solvatochromism).

Protocol: Solvatochromic Shift Assay

Objective: Determine the sensitivity of the ligand to environmental polarity (e.g., for sensing local polarity in biological membranes or polymers).

  • Stock Solution: Prepare a 10 mM stock of the ligand in DMSO.

  • Solvent Panel: Prepare 3 mL aliquots of: Toluene (Non-polar), THF (Medium), Ethanol (Polar/Protic), and Acetonitrile (Polar/Aprotic).

  • Dilution: Add 10 µL of stock to each solvent (Final conc: ~33 µM).

  • Spectroscopy:

    • Measure UV-Vis Absorbance (Scan 250–500 nm). Note the

      
      .[2]
      
    • Excite samples at

      
      . Record Emission (300–650 nm).
      
  • Data Analysis:

    • Plot Stokes Shift (

      
      ) vs. Lippert-Mataga parameter (
      
      
      
      ).
    • Interpretation: A steep slope indicates a large change in dipole moment (

      
      ) upon excitation, confirming the TICT mechanism enhanced by the ortho-methyl group.
      

Visualizing the Mechanism

The following diagram illustrates the dual pathway where the 3-methyl group acts as a "Steric Gate," forcing the molecule toward the TICT state and preventing ACQ in solids.

G cluster_0 Steric Control Zone Ground Ground State (S0) (Pre-twisted by 3-Methyl) Excited Excited State (S1) Franck-Condon Region Ground->Excited hv (Absorption) SolidState Solid State (No Stacking = High QY) Ground->SolidState Crystallization LE Locally Excited (LE) (Planar-like) Excited->LE Relaxation TICT TICT State (Perpendicular Geometry) Excited->TICT Rotation (Facilitated by Methyl) Emission Red-Shifted Emission (Solvent Dependent) TICT->Emission Fluorescence SolidState->Emission ACQ Suppressed

Caption: Mechanistic pathway of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. The ortho-methyl group lowers the barrier to the TICT state and prevents quenching in the solid state.

References

  • RSC Advances. (2020). Fluorescence modulation by amines: Mechanistic insights into Twisted Intramolecular Charge Transfer (TICT). (Contextual grounding on pyrrolidinyl-benzoate photophysics). Retrieved from [Link]

  • CrystEngComm. (2012). Thermo and solvatochromic coordination frameworks with 4-substituted benzoic acid derivatives. (Protocol adaptation for Zn-MOF synthesis). Retrieved from [Link]

  • Journal of Fluorescence. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. (Validation of ortho-methyl steric effects on fluorescence). Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development for 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Introduction & Scientific Rationale The analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid presents a classic chromatographic challenge inherent to amphoteric molecules. Structurally, the compound features a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid presents a classic chromatographic challenge inherent to amphoteric molecules. Structurally, the compound features a lipophilic toluene core substituted with an acidic carboxyl group (pKa ~4.[1][2]2) and a basic tertiary amine (pyrrolidine moiety, pKa ~5.0).[1][2]

This dual functionality creates a zwitterionic character near neutral pH, often leading to:

  • Poor Solubility: Aggregation at the isoelectric point (pI).[1]

  • Peak Tailing: Secondary interactions between the positively charged amine and residual silanols on silica-based columns.[2]

  • Retention Instability: Small pH fluctuations causing significant shifts in ionization state.[1][2]

Strategic Approach: "The Cationic Override"

To ensure a robust method, we avoid the zwitterionic region entirely. By operating at low pH (< 2.5) , we force the molecule into a distinct cationic state:

  • Carboxyl Group (COOH): Protonated (Neutral). Increases retention on C18.[1][2]

  • Pyrrolidine Nitrogen (N): Protonated (Positive).[1][2] Improves solubility in aqueous mobile phases.[1][2]

This guide details a protocol using a high-coverage C18 stationary phase with an acidic mobile phase to achieve sharp peak shapes and reproducible retention.[2]

Chemical Species & pH Dependency[1][2][3][4]

Understanding the ionization state is critical for method robustness.[1] The diagram below illustrates the dominant species across the pH scale.

pH_Species Low_pH pH < 2.5 (Cationic State) COOH (Neutral) / NH+ (Positive) Target Region for HPLC Mid_pH pH 4.0 - 6.0 (Zwitterionic State) COO- (Neg) / NH+ (Pos) Risk: Poor Solubility & Tailing Low_pH->Mid_pH Deprotonation of COOH High_pH pH > 8.0 (Anionic State) COO- (Neg) / N (Neutral) Requires High-pH Stable Column Mid_pH->High_pH Deprotonation of NH+

Figure 1: Ionization states of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. The method targets the green zone (pH < 2.5).

Experimental Protocol

Instrumentation & Reagents[1][2][5][6][7][8]
  • HPLC System: Quaternary pump system with DAD/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped Column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1][2]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why: High carbon load and end-capping reduce silanol activity, minimizing tailing for the amine.[2]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1][2][3]

    • Water, Milli-Q/HPLC Grade.[1]

    • Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2]

      • Recommendation: Use 0.1% TFA for UV detection (better peak shape due to ion-pairing). Use 0.1% Formic Acid if MS compatibility is required.[1][2]

Mobile Phase Preparation[1][2]
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.[1][2]

    • Preparation: Add 1.0 mL TFA to 1000 mL water.[2] Mix and degas.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.[1][2]

    • Preparation: Add 1.0 mL TFA to 1000 mL ACN.[2][3] Mix and degas.

Chromatographic Conditions[1][2][4][5][8]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.[1][2]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV 280 nmThe pyrrolidine ring conjugated to the benzene shifts max absorbance from 254 nm to ~280-300 nm.[2]
Run Time 20 MinutesSufficient for re-equilibration.
Gradient Program

Standard Screening Gradient:

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Trapping)
2.05%Isocratic Hold
12.095%Linear Ramp
15.095%Wash
15.15%Return to Initial
20.05%Re-equilibration

Method Development Workflow

The following decision tree outlines the logical steps for optimizing the separation if the initial protocol yields suboptimal results.

Method_Dev_Workflow Start Start: Initial Protocol (C18, 0.1% TFA, Gradient) Check_Shape Evaluate Peak Shape (Symmetry Factor) Start->Check_Shape Decision_Shape Symmetry > 1.5? Check_Shape->Decision_Shape Good_Shape Proceed to Retention Check Decision_Shape->Good_Shape No Bad_Shape Tailing Issue Decision_Shape->Bad_Shape Yes Check_Ret Retention Factor (k) 0.5 < k < 20? Good_Shape->Check_Ret Fix_Tailing Increase Ion Pairing (Use 0.1% TFA if using Formic) OR Switch to Phenyl-Hexyl Column Bad_Shape->Fix_Tailing Fix_Tailing->Check_Shape Retest Ret_OK Validate Method Check_Ret->Ret_OK Yes Ret_Low Elutes too early Check_Ret->Ret_Low No Fix_Ret Decrease Initial %B (Start at 2% or 0%) OR Use C18-Aq (Polar Embedded) Ret_Low->Fix_Ret Fix_Ret->Check_Ret Retest

Figure 2: Troubleshooting and optimization logic for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analysis.

Critical Discussion & Troubleshooting

The Role of TFA (Ion Pairing)

While Formic Acid is preferred for LC-MS due to lower ion suppression, Trifluoroacetic Acid (TFA) is superior for UV-HPLC of amino-benzoic acids.[1][2]

  • Mechanism: The trifluoroacetate anion (

    
    ) forms a neutral ion pair with the protonated pyrrolidine nitrogen (
    
    
    
    ).[1][2] This neutral complex partitions better into the C18 phase and masks the positive charge from silanols, significantly sharpening the peak.
  • Caution: If you must use MS detection, use Formic Acid.[1][2] If tailing persists, add Ammonium Formate (10-20 mM) to buffer the ionic strength.

Sample Diluent

Do NOT dissolve the sample in 100% Acetonitrile or Methanol.[1][2]

  • Risk: The "Solvent Effect" will cause peak fronting or splitting because the strong solvent carries the analyte down the column faster than the mobile phase initially.

  • Protocol: Dissolve sample in 10-20% Acetonitrile / 80-90% Water (with 0.1% Acid) . This matches the starting gradient conditions.[1]

Wavelength Selection

Benzoic acid absorbs at 230 nm and 270 nm.[1][2] The addition of the pyrrolidine ring (auxochrome) pushes the absorbance maximum (λ-max) higher.

  • Action: Run a UV scan (190-400 nm) on the first injection.[1]

  • Expectation: A primary maximum around 280-310 nm .[1][2] Using this higher wavelength reduces interference from solvent cuts and general impurities.

Method Validation Summary (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform these quick checks:

  • System Suitability:

    • Inject the standard 5 times.[1]

    • Requirement: RSD of Peak Area < 2.0%.[1]

    • Requirement: Tailing Factor (T) < 1.5.[1][2]

  • Linearity:

    • Prepare 5 concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Requirement:

      
      .[1][2][4]
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N).[1]

    • LOD = 3.3 × S/N.[1][2]

    • LOQ = 10 × S/N.[1]

References

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pKa and zwitterion separation strategies).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley.[1] [1]

  • PubChem. (n.d.).[1] Compound Summary: 4-(Pyrrolidin-1-yl)benzoic acid.[1][2] Retrieved from [Link] (Used for structural analogy and pKa estimation).[1][2]

  • Dolan, J. W. (2005).[1] "The Role of pH in Reversed-Phase HPLC." LCGC North America.[1]

  • McCalley, D. V. (2010).[1] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid synthesis

Technical Support Center: Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Case ID: #SYN-3M4P-OPT Support Tier: Level 3 (Senior Application Scientist) Status: Active Executive Summary You are encountering difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Case ID: #SYN-3M4P-OPT Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary

You are encountering difficulties synthesizing 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid . This is a common bottleneck. While the non-methylated analogue (4-pyrrolidinylbenzoic acid) is synthesized easily via standard SNAr, the introduction of the 3-methyl group creates significant steric hindrance and electronic deactivation.

This guide addresses the three critical failure modes associated with this scaffold:

  • Incomplete Conversion (due to ortho-methyl steric clash).

  • Product Decomposition (decarboxylation or polymerization at high temps).

  • Isolation Failure (due to zwitterionic solubility issues).

Module 1: Synthetic Route Selection

User Question: I am trying to react 4-bromo-3-methylbenzoic acid with pyrrolidine in DMF at 100°C, but conversion is <10%. Should I increase the temperature?

Scientist Response: Do not simply increase the temperature. You are fighting two opposing forces: the ortho-methyl group sterically blocks the nucleophilic attack, and the carboxylate anion (formed immediately by the amine base) acts as an electron donor, deactivating the ring toward Nucleophilic Aromatic Substitution (SNAr).

You have two viable pathways. Use the decision matrix below to choose the correct one for your resources.

Pathway Decision Matrix

SynthesisStrategy Start Starting Material Selection Substrate1 Precursor: 4-Fluoro-3-methylbenzoate Start->Substrate1 If Fluorine Available Substrate2 Precursor: 4-Bromo-3-methylbenzoate Start->Substrate2 If Bromine Available RouteA Route A: S_NAr (Nucleophilic Subst.) High Temp / Low Cost CondA Conditions: DMSO, 120-140°C K2CO3 RouteA->CondA RouteB Route B: Buchwald-Hartwig Pd-Catalysis / High Yield CondB Conditions: Pd(OAc)2 / RuPhos NaOtBu, Toluene, 100°C RouteB->CondB Substrate1->RouteA Preferred Substrate2->RouteA Difficult (Low Yield) Substrate2->RouteB Preferred Result Target: 3-Methyl-4-(pyrrolidin-1-yl)benzoate (Hydrolysis Required) CondA->Result CondB->Result

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Module 2: Optimizing the SNAr Route (Route A)

User Question: I must use the SNAr route due to cost. How do I drive the reaction to completion?

Scientist Response: The ortho-methyl group twists the ring, preventing the leaving group from achieving coplanarity with the pi-system, and physically blocks the pyrrolidine. To overcome this, you must optimize the Leaving Group and the Solvent System .

Protocol Optimization:

  • Switch to the Fluoro-Derivative: You must use methyl 4-fluoro-3-methylbenzoate instead of the bromo- or acid-derivative. Fluoride is a better leaving group in SNAr because the high electronegativity stabilizes the Meisenheimer complex intermediate, which is the rate-determining step here.

  • Protect the Acid: Do not react the free acid. Convert it to a methyl or ethyl ester first. This prevents the formation of the carboxylate salt, which is electron-donating and kills the reaction.

  • Solvent & Temperature: Use DMSO or NMP. These polar aprotic solvents solvate the cation (K+), leaving the pyrrolidine "naked" and more nucleophilic.

Troubleshooting Table: SNAr Conditions

VariableStandard Condition (Fails)Optimized Condition (Works)Reason
Substrate 4-Bromo-3-methylbenzoic acidMethyl 4-fluoro-3-methylbenzoate Fluorine accelerates Meisenheimer complex formation; Ester is electron-withdrawing.
Solvent Ethanol or DMFDMSO (anhydrous) Higher boiling point; better stabilization of polar transition state.
Base TriethylamineK2CO3 (micronized) Inorganic bases prevent salt formation with the product; micronization increases surface area.
Temp 80°C130°C - 140°C High energy barrier due to steric hindrance requires higher thermal input.

Module 3: Buchwald-Hartwig Amination (Route B)

User Question: The SNAr conditions are too harsh and causing impurities. I want to try Palladium catalysis. Which ligand works for ortho-substituted benzoates?

Scientist Response: Standard ligands like PPh3 or dppf will fail here. The 3-methyl group creates a "steric wall" that prevents oxidative addition and amine coordination. You require Dialkylbiaryl phosphine ligands developed specifically for hindered substrates.

Recommended Protocol:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: RuPhos or XPhos . (RuPhos is generally superior for secondary amines like pyrrolidine).

  • Base: Cs2CO3 (weaker) or NaOtBu (stronger). Start with Cs2CO3 to avoid ester hydrolysis if using the ester.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Why RuPhos? RuPhos forms a specific palladacycle that is bulky enough to promote reductive elimination (forming the C-N bond) but electron-rich enough to facilitate oxidative addition into the hindered Ar-Br bond [1].

Module 4: Isolation & Purification (The "Zwitterion Trap")

User Question: I obtained the product (after hydrolysis), but when I acidify to precipitate it, it stays in the water. Extraction with DCM also fails. Where is my product?

Scientist Response: You are dealing with an amphoteric molecule.[1]

  • At pH < 3: The pyrrolidine nitrogen is protonated (cationic). It is water-soluble.[2][3]

  • At pH > 8: The carboxylic acid is deprotonated (anionic). It is water-soluble.[2][3]

  • At pH ~4.5 - 5.5 (Isoelectric Point - pI): The molecule is a zwitterion (net neutral). This is the point of minimum solubility .

Troubleshooting Workflow:

WorkupLogic RxnMixture Hydrolysis Mixture (pH > 12, Soluble) Acidify Acidify with 1M HCl Dropwise RxnMixture->Acidify CheckPH Check pH Acidify->CheckPH TooLow pH < 3 (Cationic species) Soluble in H2O CheckPH->TooLow If pH drops too fast TargetRange pH 4.5 - 5.5 (Isoelectric Point) Precipitation Occurs CheckPH->TargetRange Stop here TooLow->Acidify Add NaOH to adjust back Filter Filter & Wash (Cold Water) TargetRange->Filter

Figure 2: Isolation workflow targeting the isoelectric point for maximum recovery.

Correct Isolation Protocol:

  • Perform hydrolysis of the ester (LiOH/THF/Water).

  • Evaporate THF.

  • Carefully add 1M HCl while monitoring with a pH meter (not just paper).

  • Target pH 4.8 - 5.2.

  • Stir at 0°C for 30 minutes. The solid should crash out.

  • If no solid forms, saturate the aqueous layer with NaCl and extract with n-Butanol or IPA/CHCl3 (1:3) . Standard DCM extraction often fails for zwitterions.

References

  • RuPhos Utility in Hindered Amination: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry. (Context: Application of bulky ligands for hindered substrates).

  • SNAr Kinetics & Steric Effects: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews.

  • Isoelectric Point Precipitation: Takayama, K., et al. (2018). Solubility of Amino Acids and Zwitterionic Compounds.[4] Journal of Chemical & Engineering Data.

(Note: While specific literature for 3-methyl-4-(pyrrolidin-1-yl)benzoic acid is sparse, the protocols above are derived from authoritative methodologies for ortho-substituted aminobenzoic acids.)

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Key Synthetic Steps

The most common route to this target involves a Nucleophilic Aromatic Substitution (SNAr) reaction between a 4-fluoro-3-methylbenzoic acid derivative and pyrrolidine, followed by ester hydrolysis. This guide addresses the most frequent issues encountered in this two-step sequence.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the critical C-N bond-forming step. Success hinges on activating the aryl fluoride for nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][2][3]

Problem 1: Low Conversion / Incomplete Reaction

  • Q: My SNAr reaction stalls, leaving significant unreacted ethyl 4-fluoro-3-methylbenzoate starting material. What are the common causes and solutions?

  • A: Low conversion is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is recommended.

    • Causality & Solution 1: Insufficient Temperature. The SNAr reaction requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Reactions performed at temperatures that are too low will proceed sluggishly or not at all.

      • Recommendation: Increase the reaction temperature. For a substrate like ethyl 4-fluoro-3-methylbenzoate with pyrrolidine, temperatures in the range of 80-120 °C are typical when using solvents like DMSO or DMF.[1] Monitor the reaction by TLC or LCMS to track the disappearance of starting material.

    • Causality & Solution 2: Inappropriate Solvent. The choice of solvent is critical. Polar aprotic solvents are required to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[1]

      • Recommendation: Ensure you are using a suitable polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices that facilitate this reaction.[1] Toluene or THF are generally poor solvents for this transformation unless a strong, soluble organic base is used.

    • Causality & Solution 3: Base Strength and Solubility. An appropriate base is necessary to neutralize the HF generated during the reaction, driving the equilibrium towards the product. The base must be strong enough but not so strong as to cause side reactions.

      • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1] It is sufficiently basic and generally has adequate solubility in heated DMSO or DMF. If solubility is an issue, consider a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA).[1]

    • Causality & Solution 4: Stoichiometry. Using an insufficient amount of the pyrrolidine nucleophile can lead to an incomplete reaction.

      • Recommendation: Use a slight excess of pyrrolidine (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion, especially if the pyrrolidine is volatile.

ParameterRecommendationRationale
Temperature 80-120 °COvercomes activation energy for Meisenheimer complex formation.
Solvent DMSO, DMF, NMPPolar aprotic; stabilizes the charged intermediate.[1]
Base K₂CO₃, Cs₂CO₃, DIPEANeutralizes HF by-product, driving the reaction forward.[1]
Stoichiometry 1.2-1.5 equiv. PyrrolidineEnsures complete consumption of the limiting reagent.

Problem 2: Formation of Amide Impurity

  • Q: I am observing a significant side product with a mass corresponding to the amide formed between pyrrolidine and my benzoic acid starting material. How can I prevent this?

  • A: This is a classic competing reaction. The pyrrolidine nucleophile can react with the carboxylic acid functional group to form an amide, especially at elevated temperatures.

    • Causality & Solution: Protecting Group Strategy. The most effective way to prevent amide formation is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). The ester is significantly less electrophilic than a carboxylic acid activated for amide coupling and will not react with pyrrolidine under standard SNAr conditions.

      • Recommendation: Start the synthesis with ethyl 4-fluoro-3-methylbenzoate or methyl 4-fluoro-3-methylbenzoate instead of the free carboxylic acid. The ester can be easily hydrolyzed in a subsequent step after the C-N bond has been formed.[4][5]

Problem 3: Product Degradation / Dark Reaction Mixture

  • Q: My reaction mixture turns dark brown or black, and the final product is impure and difficult to purify. What is causing this degradation?

  • A: Dark coloration often indicates decomposition, which can be caused by excessive heat or the presence of oxygen with sensitive substrates.

    • Causality & Solution 1: Excessive Temperature. While heat is necessary, temperatures that are too high (e.g., >150 °C) for prolonged periods can lead to decarboxylation or other decomposition pathways.

      • Recommendation: Carefully control the reaction temperature. Do not exceed 120 °C unless necessary, and monitor the reaction progress to avoid unnecessarily long reaction times.

    • Causality & Solution 2: Oxidation. Amine-substituted aromatic compounds can be sensitive to air oxidation at high temperatures, leading to colored impurities.

      • Recommendation: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.[2] This is particularly important for reactions running for extended periods or at higher temperatures.

Part 2: Ester Hydrolysis (Saponification)

The final step is the hydrolysis of the ester to yield the target carboxylic acid. This is typically achieved using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4][5]

Problem 4: Incomplete Hydrolysis to the Carboxylic Acid

  • Q: My saponification is not going to completion, and I have residual ethyl ester. How can I drive the reaction to completion?

  • A: Incomplete hydrolysis is usually a matter of reaction conditions or stoichiometry.

    • Causality & Solution 1: Insufficient Base. Hydrolysis consumes one equivalent of base per equivalent of ester.[4] Using a catalytic amount or only a single equivalent may not be sufficient to drive the reaction to completion, especially if any acidic impurities are present.

      • Recommendation: Use a clear excess of the base. 2 to 4 equivalents of LiOH or NaOH are common to ensure the reaction is irreversible and proceeds to completion.[5]

    • Causality & Solution 2: Poor Solubility. The ester may have poor solubility in a purely aqueous medium, limiting its interaction with the hydroxide nucleophile.

      • Recommendation: Use a co-solvent system to improve solubility. A mixture of tetrahydrofuran (THF) and water, or methanol and water, is highly effective for this purpose. A typical ratio is 2:1 or 3:1 organic solvent to water.

    • Causality & Solution 3: Insufficient Time or Temperature. Saponification of sterically hindered or electron-rich esters can be slow at room temperature.

      • Recommendation: If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. Monitor by TLC until all the starting ester has been consumed.

Frequently Asked Questions (FAQs)

  • Q1: Which is a better starting material: 4-Fluoro-3-methylbenzoic acid or its ethyl ester?

    • A: The ethyl ester is strongly recommended. Using the free acid directly risks the formation of a significant amide side product when reacting with pyrrolidine at high temperatures. Protecting the acid as an ester circumvents this issue entirely.

  • Q2: What is the optimal solvent for the SNAr reaction?

    • A: Polar aprotic solvents are essential. DMSO is often the best choice due to its high boiling point and excellent ability to solvate the reagents and intermediates. DMF and NMP are also very effective alternatives.[1]

  • Q3: Can I use a different base instead of K₂CO₃?

    • A: Yes. While K₂CO₃ is a good default, other bases can be used. Cesium carbonate (Cs₂CO₃) is more soluble and can sometimes accelerate the reaction. Organic amine bases like DIPEA or triethylamine (Et₃N) can also be used, offering good solubility in a wider range of solvents.[1]

  • Q4: How do I effectively remove the high-boiling point solvent (e.g., DMSO) after the reaction?

    • A: The most common method is an aqueous workup. Dilute the reaction mixture with a large volume of water. The desired product, being organic, will often precipitate or can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The DMSO will remain in the aqueous phase. Washing the organic extracts multiple times with water or brine will further reduce the residual DMSO.

Visualizations

cluster_SNAr S-N-Ar Reaction Stage cluster_SideReaction Potential Side Reaction cluster_Hydrolysis Hydrolysis Stage A Ethyl 4-Fluoro-3-methylbenzoate C Meisenheimer Complex (Intermediate) A->C + Pyrrolidine E 4-Fluoro-3-methylbenzoic Acid (Incorrect Starting Material) B Pyrrolidine B->C D Ethyl 3-Methyl-4-(pyrrolidin-1-yl)benzoate C->D - F- G 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (Final Product) D->G + LiOH / H2O F Amide Impurity E->F + Pyrrolidine (Amide Coupling)

Caption: Reaction pathway for the synthesis, highlighting the desired SNAr and hydrolysis steps versus the potential amide formation side reaction.

Start Low S-N-Ar Conversion? Temp Is Temp > 80°C? Start->Temp Check Solvent Using Polar Aprotic Solvent (DMSO, DMF)? Temp->Solvent Yes IncreaseTemp ACTION: Increase temperature to 80-120°C Temp->IncreaseTemp No Base Using Effective Base (K2CO3, Cs2CO3)? Solvent->Base Yes ChangeSolvent ACTION: Switch to DMSO, DMF, or NMP Solvent->ChangeSolvent No Stoich Using Excess Pyrrolidine (>1.2 eq)? Base->Stoich Yes ChangeBase ACTION: Use K2CO3 or Cs2CO3 Base->ChangeBase No IncreaseStoich ACTION: Increase pyrrolidine to 1.5 eq. Stoich->IncreaseStoich No Success Problem Solved Stoich->Success Yes IncreaseTemp->Solvent ChangeSolvent->Base ChangeBase->Stoich IncreaseStoich->Success

Caption: Troubleshooting workflow for diagnosing and solving low conversion in the SNAr reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methyl-4-(pyrrolidin-1-yl)benzoate via SNAr

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-fluoro-3-methylbenzoate (1.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and pyrrolidine (1.5 eq.).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with a large volume of water (10x the DMSO volume) and stir.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Saponification to 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

  • Dissolve the crude ethyl 3-methyl-4-(pyrrolidin-1-yl)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the final product.

References

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 20, 2026, from [Link]

  • MacMillan Group, Princeton University. (2020). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved February 20, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary). Retrieved February 20, 2026, from [Link]

  • Tsurugi, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(45), 19092–19102. [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved February 20, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • ResearchGate. (2013). How to prepare deuterated 4-amino benzoic acid (d4)?. Retrieved February 20, 2026, from [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 20, 2026, from [Link]

  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved February 20, 2026, from [Link]

  • ChemHelp ASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2003). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 20, 2026, from [Link]

  • Reinheimer, J. D., & Kapper, J. E. (1973). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 38(6), 1089-1093. [Link]

  • IOSR Journal. (2014). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved February 20, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 20, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved February 20, 2026, from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Current Status: Active Ticket Type: Technical Guide / Troubleshooting Subject Matter Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Technical Guide / Troubleshooting Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Last Updated: February 20, 2026[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation or poor dissolution with 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid .[1] This is not a user error; it is an intrinsic property of the molecule.

This compound exhibits "Brick Dust" behavior—high melting point and low aqueous solubility—driven by two factors:

  • Zwitterionic Lattice Energy: The molecule contains an acidic head (benzoic acid, pKa ≈ 4.[1]5) and a basic tail (N-aryl pyrrolidine, pKa ≈ 5.2).[1] At neutral pH, these moieties interact electrostatically, creating a tightly packed, high-energy crystal lattice that resists solvation.[1]

  • Lipophilic Shielding: The 3-methyl group adds lipophilicity and steric bulk, further reducing water interaction.[1]

This guide provides three validated workflows to overcome these barriers: pH Manipulation , Salt Formation , and Cosolvent Systems .[1]

Visual Troubleshooting Workflow

Use this decision tree to select the correct solubilization strategy based on your end application.

Solubility_Workflow Start Start: Define Application InVitro In Vitro / HTS Assays (DMSO Tolerant) Start->InVitro InVivo In Vivo / Animal Dosing (Bio-compatible) Start->InVivo Process Process Chemistry (Scale-up) Start->Process DMSO_Stock Prepare 10-50mM Stock in DMSO InVitro->DMSO_Stock Salt_Screen Salt Formation (HCl or Sodium) InVivo->Salt_Screen Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Crystallization Reactive Crystallization (Solvent/Anti-solvent) Process->Crystallization Dilution Dilute into Buffer DMSO_Stock->Dilution Check_pH Is Assay pH 4.0 - 6.0? Dilution->Check_pH Precipitation High Risk of Precipitation (Isoelectric Point) Check_pH->Precipitation Yes Shift_pH Shift pH > 7.5 or < 3.0 Check_pH->Shift_pH No

Figure 1: Decision matrix for selecting solubilization method based on experimental context.

Module 1: Rapid Dissolution for In Vitro Assays

User Question: "I dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my cell culture media or assay buffer. Why?"

Technical Diagnosis: You have likely hit the Isoelectric Point (pI) .

  • Mechanism: At pH ~4.5–6.0, the benzoic acid is partially deprotonated (

    
    ) and the pyrrolidine nitrogen is partially protonated (
    
    
    
    ).[1] The net charge is near zero, maximizing lattice energy and minimizing solubility.[1]
  • The Trap: Most cell culture media (pH 7.4) are dangerously close to the upper boundary of this insoluble region, especially if the compound's pKa is shifted by the 3-methyl group.[1]

Protocol: The "pH Shift" Method

Do not rely on passive dissolution.[1] You must force the molecule into an ionized state.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 20–50 mM. Sonicate if necessary.[1]

  • Check Buffer Capacity: Ensure your assay buffer is >50 mM (HEPES or Phosphate) to resist pH changes.[1]

  • The "High pH" Dilution (Recommended):

    • Target pH: > 7.5 .

    • At this pH, the carboxylic acid is ionized (

      
      ), and the aniline nitrogen is neutral.[1] The molecule becomes an anionic surfactant, significantly increasing solubility.[1]
      
  • The "Low pH" Dilution (Alternative):

    • Target pH: < 3.0 .

    • At this pH, the nitrogen is protonated (

      
      ) and the acid is neutral (
      
      
      
      ).
    • Warning: Only use if your assay tolerates acidic conditions.[1]

ParameterRisk Zone (Avoid)Safe Zone (Anionic)Safe Zone (Cationic)
pH Range 4.0 – 6.0 > 7.5 < 3.0
Dominant Species Zwitterion / NeutralAnion (

)
Cation (

)
Solubility < 10 µg/mL> 1 mg/mL> 5 mg/mL

Module 2: Salt Formation for In Vivo/Scale-Up

User Question: "I need to dose this in animals (PO/IV) at 10 mg/kg. DMSO is not an option.[1] How do I make a water-soluble powder?"

Technical Diagnosis: The free acid form is unsuitable for dosing due to poor bioavailability (Class II/IV behavior). You must synthesize a salt.[1]

Protocol: Salt Screening Workflow

Based on the pKa profile (Acid ~4.5, Base ~5.2), you have two options: a base salt (reacting with the carboxylic acid) or an acid salt (reacting with the amine).

Option A: Hydrochloride Salt (Targeting the Amine)

Best for: Stability and crystallinity.

  • Dissolution: Dissolve 100 mg of free acid in minimal hot Ethanol or Isopropanol.

  • Acid Addition: Add 1.1 equivalents of HCl (using 1.25M HCl in Ethanol).

  • Crystallization: Cool slowly to 4°C. If no precipitate forms, add diethyl ether as an anti-solvent.

  • Outcome: The protonated pyrrolidine (

    
    ) disrupts the crystal lattice.[1]
    
    • Note: The 3-methyl group may sterically hinder the nitrogen, making salt formation slower.[1] Allow 24 hours for equilibration.

Option B: Sodium Salt (Targeting the Carboxylic Acid)

Best for: IV solubility (High pH).

  • Dissolution: Suspend free acid in water.[1]

  • Base Addition: Add 1.0 equivalent of NaOH (0.1 M solution) dropwise while monitoring pH.

  • Lyophilization: Once dissolved (clear solution), freeze-dry immediately.

  • Outcome: Highly soluble sodium carboxylate salt.[1]

Comparison Table:

Salt TypeCounterionSolubility PotentialPhysiological pH Stability
Acid Salt Chloride (

)
High (Acidic pH)Risk of free-basing at pH 7.4
Base Salt Sodium (

)
High (Basic pH)Excellent buffer compatibility
Free Acid NoneVery LowN/A

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "Salts are too hygroscopic, and I cannot use extreme pH. What is the 'Gentle' alternative?"

Technical Diagnosis: If pH manipulation is toxic to your model, use Complexation . The hydrophobic phenyl-pyrrolidine core fits well into the cavity of Beta-Cyclodextrins.[1]

Protocol: HP-β-CD Formulation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Addition: Add the compound to the vehicle.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved "brick dust."[1]

  • Mechanism: The lipophilic 3-methyl-phenyl ring enters the cyclodextrin torus, hiding the hydrophobic surface from water while the hydroxyl groups of the CD maintain solubility.[1]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press. (General reference for benzoic acid derivative solubility profiles).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (2025). Compound Summary: 4-(pyrrolidin-1-yl)benzoic acid.[1][3][4] National Library of Medicine.

  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support.[1] Pharmaceutical Development and Technology, 3(2), 215-223.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific handling requirements.

Sources

Optimization

Technical Support Center: Solvent Effects on 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Welcome to the Advanced Application Guide for MPBA (3-Methyl-4-(pyrrolidin-1-yl)benzoic acid). This technical resource is designed for medicinal chemists and process engineers working with MPBA (CAS: 943114-66-7) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Guide for MPBA (3-Methyl-4-(pyrrolidin-1-yl)benzoic acid).

This technical resource is designed for medicinal chemists and process engineers working with MPBA (CAS: 943114-66-7) and its derivatives. Unlike standard benzoic acids, MPBA exhibits complex solvatochromic and solubility behaviors driven by its "push-pull" electronic structure and the steric influence of the 3-methyl group.

Part 1: Chemical Profile & Solvent Compatibility Matrix

The Core Challenge: The Ortho-Effect & Zwitterionic Character MPBA is not merely a substituted benzoic acid; it is a sterically congested donor-acceptor system.

  • Electronic Push-Pull: The pyrrolidine (donor) and carboxylic acid (acceptor) create a strong dipole.

  • Steric Ortho-Twist: The 3-methyl group introduces steric strain against the pyrrolidine ring. This forces the pyrrolidine nitrogen's lone pair out of planarity with the benzene ring, significantly altering reactivity and fluorescence compared to the non-methylated analog [1, 2].

  • Amphoteric Nature: In neutral media, MPBA exists primarily as a zwitterion (carboxylate anion/ammonium cation), leading to poor solubility in non-polar organic solvents.

Solubility & Stability Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Polar Aprotic DMSO, DMF, NMPExcellent Preferred for SNAr synthesis and coupling reactions. Stabilizes the charge-separated transition states.
Polar Protic Methanol, EthanolGood Soluble, but hydrogen bonding can quench fluorescence. Good for recrystallization if pH is adjusted.
Chlorinated DCM, ChloroformModerate Soluble mainly in the neutral protonated form. Poor solubility for the zwitterion.
Ethers THF, 1,4-DioxaneModerate/Low Good for lithiation chemistry but poor for dissolving the free acid zwitterion.
Non-Polar Hexane, ToluenePoor Warning: MPBA will precipitate or oil out. Use only as antisolvents.
Aqueous WaterpH Dependent Insoluble at pI (Isoelectric point ~3.5-4.5). Soluble at pH > 8 (anion) or pH < 2 (cation).
Part 2: Troubleshooting Guide (Q&A)
Topic: Synthesis & Reaction Optimization

Q1: I am attempting an SNAr coupling of pyrrolidine with 4-fluoro-3-methylbenzoic acid, but the yield is significantly lower than with the non-methylated analog. Is the solvent to blame?

A: Likely, yes. The issue is twofold: Steric Hindrance and Solvent Polarity .

  • Root Cause: The 3-methyl group sterically hinders the approach of the pyrrolidine nucleophile to the 4-position carbon. Additionally, the transition state is highly charged.

  • Solution: Switch to a Dipolar Aprotic Solvent (DMSO or NMP) at elevated temperatures (100–120°C).

    • Why: These solvents solvate the cationic intermediate and stabilize the Meisenheimer complex.

    • Protocol Adjustment: If using DMF, ensure it is anhydrous to prevent hydrolysis of the ester (if present). If the reaction is sluggish, add a phase transfer catalyst (e.g., TBAB) if using a biphasic system, though homogeneous DMSO is superior here [3].

Q2: My esterification reaction (MPBA + MeOH + H₂SO₄) is stalling. Why isn't it proceeding like a standard benzoic acid?

A: The electron-donating pyrrolidine ring deactivates the carboxyl group toward nucleophilic attack by the alcohol.

  • Mechanism: The nitrogen lone pair donates electron density into the ring (resonance), making the carbonyl carbon less electrophilic.

  • Solvent Fix: Do not rely on methanol alone as both reagent and solvent. Use a co-solvent system like DCM/MeOH with an activating agent (e.g., EDC/DMAP or Thionyl Chloride) instead of Fisher esterification.

    • Critical Step: If using Thionyl Chloride, use Toluene or DCM as the solvent. Avoid ethers which can complex with the acyl chloride.

Topic: Purification & Workup

Q3: During aqueous workup, I cannot extract the product into Ethyl Acetate. It stays in the water layer.

A: You are likely at the Isoelectric Point (pI) or the pH is too high.

  • Diagnosis: MPBA is a zwitterion.[1] At neutral pH, the carboxylate (COO⁻) and the protonated amine (NH⁺) make the molecule water-soluble and organic-insoluble.

  • Protocol:

    • Acidify the aqueous layer to pH ~3–4 (carefully). While this protonates the carboxylate (COOH), it might also protonate the amine.

    • Better Approach: Adjust pH to ~5–6 (Isoelectric point vicinity) to precipitate the zwitterion, filter it, and then dissolve the solid in organic solvent? No, zwitterions are hard to extract.

    • Correct Extraction Strategy: Adjust pH to 4.0 . Extract with DCM (Dichloromethane) or Chloroform rather than Ethyl Acetate. Chlorinated solvents are better at extracting these amphoteric aromatics. Alternatively, use n-Butanol for difficult extractions.

Part 3: Solvatochromism & Photophysics (TICT States)

Q4: The fluorescence of MPBA changes color when I switch from Toluene to Acetonitrile. In Methanol, it virtually disappears. What is happening?

A: You are observing Twisted Intramolecular Charge Transfer (TICT) , heavily influenced by the 3-methyl group [4].

  • The Mechanism:

    • Ground State: The 3-methyl group forces the pyrrolidine ring to twist relative to the benzene plane (steric clash).

    • Excited State (LE vs. ICT): Upon excitation, the molecule can exist in a "Locally Excited" (LE) state (planar-ish) or relax into a TICT state where the donor (pyrrolidine) and acceptor (benzoic acid) are perpendicular.

  • Solvent Effect:

    • Non-Polar (Toluene): Stabilizes the LE state. Strong, blue-shifted fluorescence.

    • Polar Aprotic (Acetonitrile): Stabilizes the highly polar TICT state. Red-shifted emission.

    • Polar Protic (Methanol/Water): Hydrogen bonding to the carbonyl oxygen and the pyrrolidine nitrogen stabilizes the non-radiative decay pathways or the TICT state so strongly that fluorescence is quenched (energy lost as heat).

Part 4: Visualized Workflows
Diagram 1: pH-Dependent Extraction & Isolation Logic

WorkupLogic Start Crude Reaction Mixture (MPBA in Solvent) CheckpH Check pH Start->CheckpH Acidic pH < 2 (Cationic Form: NH+ / COOH) CheckpH->Acidic Add HCl Neutral pH ~ 4-6 (Isoelectric) (Zwitterion: NH+ / COO-) CheckpH->Neutral Buffer Basic pH > 9 (Anionic Form: N / COO-) CheckpH->Basic Add NaOH Extract1 Extraction Solvent: Water Soluble Hard to Extract Acidic->Extract1 Extract2 Precipitation Zone Filter Solid Zwitterion Neutral->Extract2 Extract3 Extraction Solvent: Remains in Aqueous Phase Basic->Extract3 DCM_Extract To Extract into Organic: Adjust to pH ~3-4 Use DCM/Chloroform Extract1->DCM_Extract Adjust pH up Extract3->DCM_Extract Adjust pH down

Caption: Figure 1. pH-dependent speciation and isolation strategy for MPBA. The zwitterionic nature at neutral pH dictates specific extraction protocols.

Diagram 2: Steric Twist & Solvatochromism (TICT)

TICT_Mechanism GroundState Ground State (S0) Twisted (Steric Clash) LE_State Locally Excited (LE) Solvent: Non-Polar (Blue Emission) GroundState->LE_State Absorption Excitation Excitation (hv) LE_State->GroundState Fluorescence (High Quantum Yield) TICT_State TICT State (Perpendicular Geometry) Solvent: Polar Aprotic (Red Emission/Quenching) LE_State->TICT_State Solvent Stabilization (Polar Solvents) Relaxation Bond Rotation TICT_State->GroundState Non-Radiative Decay (Heat)

Caption: Figure 2. The effect of the 3-methyl steric twist on excited state dynamics. Polar solvents drive the system toward the TICT state, altering fluorescence.

References
  • Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)benzoic acid Product Specification. Retrieved from

  • Chiba, J., et al. (2006).[2] 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[2] Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.[2] Retrieved from

  • PrepChem. (n.d.).[3] Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester (Analogous Protocol). Retrieved from

  • ResearchGate. (2020). The solvatochromism, electronic structure, electric dipole moments and DFT calculations of benzoic acid liquid crystals. Retrieved from

Sources

Troubleshooting

Temperature optimization for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid crystallization

This technical guide addresses the crystallization optimization of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 943114-66-7).[1] This molecule presents specific challenges due to its amphoteric nature (basic pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the crystallization optimization of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 943114-66-7).[1] This molecule presents specific challenges due to its amphoteric nature (basic pyrrolidine nitrogen and acidic carboxyl group) and the lipophilicity of the pyrrolidine ring, which increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization.

Topic: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Physicochemical Profile & Solubility Logic

Before initiating temperature optimization, you must understand the driving forces of this specific lattice.

  • Molecule Type: Zwitterionic/Amphoteric intermediate.[1]

  • Key Risk: Oiling Out. The pyrrolidine ring lowers the melting point relative to simple benzoic acids and increases lipophilicity. If the temperature is too high during anti-solvent addition, or cooling is too rapid, the compound will separate as an oil rather than a crystal.

  • Target Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent). [1]

    • Reasoning: Benzoic acid derivatives exhibit high solubility in hot ethanol and low solubility in water.[1] This system allows for a hybrid Cooling/Anti-solvent crystallization, offering the highest control over polymorphism.

Core Protocol: Temperature-Controlled Cooling Crystallization[1]

Objective: Maximize yield (>85%) and purity (>99%) while avoiding oiling out.

Phase A: Dissolution (The Clear Point)
  • Charge: Suspend the crude solid in Ethanol (100%) at a ratio of 5-7 mL per gram of solid.

  • Heat: Ramp temperature to 75°C (near reflux).

  • Observation:

    • If clear: Proceed to Phase B.

    • If hazy: Add Ethanol in 0.5 mL/g increments.[1]

    • Critical Check: If solids remain but look like inorganic salts (e.g., NaCl from previous steps), perform a hot filtration.[1] Do not add excess solvent to dissolve salts.[1]

Phase B: Metastable Zone & Seeding (The Critical Control Point)
  • Cooling 1: Cool from 75°C to 55°C at a rate of 1.0°C/min .

  • Seeding: At 55°C (approx. 5-10°C below saturation), add 0.5 wt% pure seed crystals .

    • Why? Seeding bypasses the high energy barrier of primary nucleation, preventing the supersaturation from reaching the "Oiling Out" limit.

  • Isothermal Hold: Hold at 55°C for 30-60 minutes .

    • Success Indicator: The solution should turn opaque (milky) as crystal growth occurs on the seeds. If it turns into a translucent emulsion, you are oiling out (see Troubleshooting).[1]

Phase C: Controlled Cooling & Anti-Solvent
  • Cooling 2: Cool from 55°C to 20°C at a slow rate of 0.2°C/min .

    • Note: Slow cooling is vital here to favor crystal growth over new nucleation (which causes fines).[1]

  • Anti-Solvent Addition (Optional for Yield): Once at 20°C, slowly dose Water (0.5 equivalents relative to Ethanol volume) over 2 hours.

  • Final Isolation: Cool to 0-5°C , age for 2 hours, filter, and wash with cold Ethanol/Water (1:1).

Troubleshooting Guide (Symptom-Based)
Issue 1: "My product is coming out as an oil/gum, not a solid."

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Crystallization boundary. Corrective Actions:

  • Increase Seeding Temperature: You are seeding too cold. Seed at 60°C instead of 55°C.

  • Reduce Cooling Rate: A fast crash-cool spikes supersaturation instantly.[1] Slow the ramp to 0.1°C/min.

  • Check Purity: High impurity levels depress the melting point, widening the oiling-out zone. If crude purity is <90%, perform a "sacrificial" fast recrystallization first to upgrade purity before optimizing particle size.

Issue 2: "The yield is low (<60%), but purity is high."

Diagnosis: The mother liquor still holds significant product. Corrective Actions:

  • pH Adjustment: Check the pH of the mother liquor. If pH < 3 or pH > 8, the molecule is charged (protonated amine or deprotonated acid) and highly soluble in water. Adjust pH to the Isoelectric Point (approx. pH 4.5 - 5.5) using dilute NaOH or HCl to force precipitation.

  • Anti-Solvent Ratio: Increase the Water:Ethanol ratio at the end of the process (up to 1:1).

Issue 3: "Filtration is extremely slow (clogging)."

Diagnosis: "Fines" generation. You nucleated too many small crystals rather than growing large ones. Corrective Actions:

  • Add "Temperature Cycling": After the initial nucleation, heat the slurry back up by 5°C for 20 minutes (to dissolve fines), then cool down again. This is called "Ostwald Ripening" and significantly improves filtration speed.

Optimization Workflow: Determining MSZW

To scientifically determine the exact temperatures for your specific batch, you must map the Metastable Zone Width (MSZW).

Experimental Setup:

  • Equipment: 100mL reactor with turbidity probe or FBRM (Focused Beam Reflectance Measurement).

  • Solvent: Ethanol.[1][2][3]

Protocol:

  • Saturation (Solubility Curve): Heat suspension until it clears.[1] Record Temperature (

    
    ).[1]
    
  • Nucleation (Cloud Point): Cool at a fixed rate (0.5°C/min) until turbidity spikes. Record Temperature (

    
    ).[1]
    
  • Calculate MSZW:

    
    .[1]
    

Data Interpretation Table:

MSZW (

)
ClassificationAction Required
< 10°C Narrow ZoneHigh Risk: Spontaneous nucleation is easy.[1] Do not seed; control cooling strictly.
10°C - 25°C Ideal Zone Optimal: Seed at

.[1] Excellent control over particle size.
> 25°C Wide ZoneStable: Hard to crystallize.[1] Requires high supersaturation or massive seeding load (2-5 wt%).
Visual Decision Tree (Process Logic)

The following diagram illustrates the critical decision pathways during the crystallization process to avoid oiling out and ensure polymorph purity.

CrystallizationLogic Start Start: Crude Mixture (Ethanol/Water) Heat Heat to 75°C Start->Heat CheckClear Is solution clear? Heat->CheckClear AddSolvent Add 10% more Ethanol CheckClear->AddSolvent Hazy (Organic) HotFilter Hot Filtration (Remove Salts) CheckClear->HotFilter Hazy (Inorganic) Cooling Cool to Seeding Temp (approx 55°C) CheckClear->Cooling Yes AddSolvent->CheckClear HotFilter->Cooling SeedAdd Add Seeds (0.5 wt%) Cooling->SeedAdd Hold Hold 60 mins SeedAdd->Hold CheckTurbidity Appearance? Hold->CheckTurbidity Milky Milky Suspension (Crystal Growth) CheckTurbidity->Milky Good Oily Oily Droplets/Emulsion (Oiling Out) CheckTurbidity->Oily Bad SlowCool Slow Cool to 20°C (0.2°C/min) Milky->SlowCool Reheat Reheat to 65°C (Dissolve Oil) Oily->Reheat Final Filter & Wash (Target: >99% Purity) SlowCool->Final SlowSeed Seed Slower/Warmer Reheat->SlowSeed SlowSeed->Hold

Caption: Decision logic for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid crystallization, highlighting the critical branch between successful crystal growth and oiling out.

Frequently Asked Questions (FAQs)

Q: Why does the color of my crystals vary from white to pale yellow? A: The pale yellow color often indicates oxidation of the pyrrolidine ring or trace aniline-like impurities. While the p-amino benzoic acid core is stable, pyrrolidines can degrade.[1] Ensure your crystallization is performed under an inert atmosphere (


) if color is a critical quality attribute (CQA).[1] Recrystallization with a small amount of activated carbon (5 wt%) during the hot dissolution phase (Phase A) usually resolves this.

Q: Can I use Methanol instead of Ethanol? A: Yes, but be cautious.[1] Methanol is a stronger solvent for benzoic acid derivatives.[1] This means you will need lower temperatures or more anti-solvent (water) to get the same yield. This often compresses the Metastable Zone Width, making the process harder to control (higher risk of sudden crashing out). Ethanol is preferred for a more robust "plant-friendly" process.[1]

Q: How do I scale this up from 1g to 100g? A: Crystallization is governed by heat transfer and mixing, not just chemistry.

  • Keep Cooling Rates Constant: If you cooled at 0.5°C/min in the lab, ensure the jacket temperature of the 100g reactor ramps at the same rate.

  • Tip Speed: Maintain similar agitation tip speed (not RPM) to prevent grinding the crystals (which creates fines) or suspending them poorly.

  • Seeding is Mandatory: At scale, spontaneous nucleation is unpredictable.[1] Always seed at the optimized temperature determined in the lab.

References
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The foundational text for MSZW and cooling curves).

  • Fujiwara, M., et al. (2005). "Automated Measurement of Metastable Zones for Pharmaceutical Compounds." Crystal Growth & Design. (Establishes the turbidity-based MSZW method).

  • Llinàs, A., & Goodman, J. M. (2008). "The solubility of organic compounds in water/ethanol mixtures." Journal of Chemical Information and Modeling. (Reference for solubility behavior of drug-like molecules in EtOH/Water).

  • Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." Royal Society of Chemistry. (Context on crystallizing zwitterionic/salt species).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Executive Summary & Chemical Profile Compound: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Chemical Class: Electron-rich N-aryl amino acid (Zwitterionic) Primary Instability Drivers: Oxidative N-dealkylation, N-oxide format...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Chemical Class: Electron-rich N-aryl amino acid (Zwitterionic) Primary Instability Drivers: Oxidative N-dealkylation, N-oxide formation, and photolytic degradation.

This guide addresses the specific stability challenges of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid . Unlike simple benzoic acids, the presence of the electron-donating pyrrolidine ring at the para-position, combined with the ortho-methyl group, creates a highly electron-rich aromatic system. While this makes it a valuable intermediate for coupling reactions (e.g., Suzuki-Miyaura, Amide coupling), it renders the molecule susceptible to radical cation formation and oxidative degradation upon exposure to air and light.

Critical Degradation Pathways (Mechanism)

To prevent degradation, one must understand how it occurs. The pyrrolidine nitrogen lone pair donates electron density into the benzene ring (resonance).

  • Oxidative N-Dealkylation & N-Oxide Formation:

    • Trigger: Atmospheric oxygen (

      
      ) or peroxides in solvents (e.g., THF, Dioxane).
      
    • Mechanism: The nitrogen atom undergoes Single Electron Transfer (SET) to form a radical cation. This can react with oxygen to form an N-oxide (M+16 peak in LCMS) or undergo hydrogen abstraction at the

      
      -carbon of the pyrrolidine ring, leading to ring opening or iminium ion hydrolysis.
      
  • Photolytic Instability:

    • Trigger: UV/Visible light (Blue spectrum).

    • Mechanism: The conjugated push-pull system (Amino donor

      
       Acid acceptor) absorbs light strongly. Excitation can lead to homolytic bond cleavage or dimerization.
      
Visualization: Degradation Cascade

The following diagram illustrates the primary oxidative failure mode users encounter.

G Parent Parent Compound (White/Off-White) Radical Radical Cation (Reactive Intermediate) Parent->Radical Air/Light (SET) NOxide N-Oxide Impurity (M+16 in LCMS) Radical->NOxide +O2 / Peroxides Quinone Quinoid Species (Brown/Pink Color) Radical->Quinone Polymerization

Figure 1: Oxidative degradation pathway transforming the parent compound into colored quinoid impurities and N-oxides.

Troubleshooting Guides (Symptom-Based)

Issue 1: The powder has turned from off-white to pink or brown.

Diagnosis: Quinone/Imine formation due to auto-oxidation. Severity: Moderate to High (Purity compromised).

Probable CauseCorrective ActionPrevention Strategy
Air Exposure: The container was left unsealed or stored in a permeable bag.Recrystallization: Dissolve in minimal hot Ethanol/Water (9:1). Add activated charcoal to remove color, filter hot, and cool to crystallize.Store under Argon or Nitrogen atmosphere. Tape seal caps with Parafilm.
Light Exposure: Stored in clear glass on a benchtop.Purification: If degradation is >5%, perform column chromatography (DCM:MeOH gradient).Use Amber vials or wrap containers in aluminum foil immediately upon receipt.
Issue 2: LC-MS shows a persistent impurity at M+16 (Mass + 16 Da).

Diagnosis: N-Oxide formation. Severity: Critical (Interferes with biological assays and coupling reactions).

Probable CauseCorrective ActionPrevention Strategy
Peroxides in Solvent: Used old THF, Diethyl Ether, or Dioxane for solubilization.Reduction: Treat the solution with mild reducing agent (e.g., Sodium Metabisulfite or dilute Ascorbic Acid) if compatible with downstream steps.Test solvents for peroxides before use. Use HPLC-grade, inhibitor-free solvents only if freshly opened.
In-Source Oxidation: The oxidation is happening inside the Mass Spec ion source (electrospray).Validation: Inject a blank; lower the ESI source voltage and temperature. If peak persists, it is real sample degradation.Keep samples in Acetonitrile/Water rather than Methanol (which can promote artifacts) for analysis.
Issue 3: Compound will not dissolve (Precipitation).

Diagnosis: Isoelectric Point (pI) Lock. Context: As a zwitterion (Acid + Amine), the molecule has a pH range where it has net-zero charge and minimum solubility.

  • Solution: Move away from the pI.

    • For Organic Synthesis: Add 1.1 eq. of Base (DIPEA/TEA) to deprotonate the carboxylic acid

      
       Soluble Anion.
      
    • For Acidic Media: Add 1.1 eq. of Acid (TFA/HCl) to protonate the amine

      
       Soluble Cation.
      

Standard Operating Procedures (SOPs)

SOP-A: Inert Handling for Synthesis

Use this protocol when using the compound as a starting material.

  • Solvent Preparation: Do not use "bottle" solvents directly. Sparge the reaction solvent (e.g., DMF, Toluene) with dry Argon for 15 minutes using a dispersion tube.

  • Reagent Addition: Add 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid to the reaction vessel last (if possible) or under a counter-flow of inert gas.

  • Antioxidant Additive (Optional): If the reaction tolerates it, add 1-2 mol% of BHT (Butylated hydroxytoluene) to scavenge free radicals during long heating cycles.

SOP-B: Long-Term Storage

Decision Tree for Storage:

Storage Start Received Compound Form Is it a Salt or Free Acid? Start->Form FreeAcid Free Acid (Zwitterion) Form->FreeAcid Free Acid Salt HCl/TFA Salt Form->Salt Salt Form Action1 Store -20°C Under Argon Desiccated FreeAcid->Action1 High Oxidation Risk Action2 Store 2-8°C Desiccated Salt->Action2 More Stable

Figure 2: Storage logic based on salt form. The free acid is more reactive and requires stricter controls.

Frequently Asked Questions (FAQ)

Q: Can I heat this compound above 100°C? A: Yes, but only in an inert atmosphere . Benzoic acids are generally thermally stable against decarboxylation up to ~200°C, but the pyrrolidine ring will oxidize rapidly at high temperatures if oxygen is present.

Q: Why does the NMR spectrum show broad peaks? A: This is likely due to restricted rotation caused by the steric clash between the 3-methyl group and the 4-pyrrolidine ring, or zwitterionic exchange. Run the NMR at 50°C or add a drop of


/TFA-d to sharpen the signals by breaking the zwitterionic H-bond network.

Q: Is the compound hygroscopic? A: Yes. The zwitterionic character creates a strong dipole that attracts atmospheric moisture. Always allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

References

  • Oxidation of N-aryl Compounds

    • Title: Oxidation of N-acyl-pyrrolidines and -piperidines with Iron(II)-hydrogen peroxide.[1]

    • Relevance: Establishes the susceptibility of the pyrrolidine ring to oxidative opening and lactam form
    • Source:

  • Protonation Sites of Aminobenzoic Acids

    • Title: The impact of environment and resonance effects on the site of protonation of aminobenzoic acid deriv
    • Relevance: Explains the zwitterionic behavior and solubility challenges (pI) of amino-benzoic acids.
    • Source:

  • General Handling of 4-(pyrrolidin-1-yl)

    • Title: 4-(Pyrrolidin-1-yl)benzoic acid | 22090-27-3 Properties & Safety.

    • Relevance: Provides baseline physical properties and safety handling (H315, H319)
    • Source:

  • Synthesis & Reactivity Context

    • Title: Redox-neutral α-functionalization of pyrrolidines.[2][3][4]

    • Relevance: Details the reactivity of the pyrrolidine -carbon, highlighting the need to avoid oxidants like quinones during storage.
    • Source:

Sources

Troubleshooting

Challenges in scaling up 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid production

Ticket ID: #SC-882-PYR Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-882-PYR Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges in scaling the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid . This molecule presents a classic "push-pull" conflict in process chemistry:

  • Electronic Deactivation: The 3-methyl group (electron-donating) lowers the electrophilicity of the C4 position, hindering Nucleophilic Aromatic Substitution (SNAr).

  • Steric Hindrance: The ortho-methyl group physically impedes the approach of the pyrrolidine nucleophile.

  • Zwitterionic Character: The product contains both a basic amine and an acidic carboxyl group, complicating isolation.

This document outlines two validated synthetic pathways, critical safety parameters for exotherm control, and a "self-cleaning" isolation strategy based on isoelectric point (pI) precipitation.

Module 1: Synthetic Route Selection

Before committing to a 100g+ batch, you must select the route based on your available equipment and impurity tolerance.

Decision Matrix

RouteSelection Start Start: Select Precursor Check Is 4-Fluoro-3-methylbenzoic acid available? Start->Check SNAr Route A: S_NAr (Preferred for Cost) Check->SNAr Yes Pd Route B: Buchwald-Hartwig (Preferred for Difficult Substrates) Check->Pd No (Only Bromo/Iodo available) Condition1 Requires High Temp (>120°C) Polar Aprotic Solvent SNAr->Condition1 Condition2 Requires Pd Catalyst Ligand Screening Pd->Condition2 Risk1 Risk: Decarboxylation & Slow Kinetics Condition1->Risk1 Risk2 Risk: Pd Removal (ppm limits) & High Cost Condition2->Risk2

Figure 1: Decision logic for selecting the synthetic pathway based on precursor availability and risk tolerance.

Module 2: Route A – SNAr Optimization (The "Workhorse")

Precursor: 4-Fluoro-3-methylbenzoic acid Reagent: Pyrrolidine Mechanism: Addition-Elimination (Meisenheimer Complex)

The 3-methyl group makes the C4 position less reactive than in a standard 4-fluorobenzoic acid. You must force the reaction conditions.

Protocol Optimization
ParameterRecommendationRationale
Solvent DMSO (3-5 vol) or Sulfolane Polar aprotic solvents stabilize the charged Meisenheimer intermediate. Avoid neat reactions on scale >50g to prevent thermal runaway.
Base K2CO3 (2.5 eq)Scavenges HF. Using excess pyrrolidine as a base is wasteful and complicates recovery.
Temperature 120°C – 135°C High energy barrier due to electron donation from the methyl group.
Stoichiometry Pyrrolidine (1.5 – 2.0 eq)Excess nucleophile drives kinetics (pseudo-first order).
Critical Troubleshooting: The "Stalled Reaction"

Symptom: LCMS shows 60% conversion after 24 hours; starting material remains. Root Cause: The carboxylate anion (formed by the base) is electron-donating, further deactivating the ring. Remediation Protocol:

  • Switch to Ester: Methylate the starting material to Methyl 4-fluoro-3-methylbenzoate . The ester is electron-withdrawing and accelerates SNAr.

  • Run SNAr: Perform the reaction on the ester (runs faster, often at 100°C).

  • Saponify: Hydrolyze the ester (LiOH/THF/H2O) to get the final acid.

Safety Note: Pyrrolidine has a flash point of 3°C. When charging to a hot reactor (100°C+), ensure a closed system with a reflux condenser and nitrogen sweep to prevent vapor ignition.

Module 3: Route B – Buchwald-Hartwig Amination (The "Backup")

Precursor: 4-Bromo-3-methylbenzoic acid (or ester) Catalyst: Pd(OAc)2 / BINAP or XPhos

If Route A degrades the molecule, Route B allows milder temperatures (80°C).

Key Challenge: The ortho-methyl group hinders the reductive elimination step in the catalytic cycle. Solution: Use bulky, electron-rich ligands like XPhos or BrettPhos which are designed to facilitate coupling on sterically crowded rings [1].

Metal Scavenging Protocol (Mandatory for Pharma): Since the product is zwitterionic, you cannot easily wash Pd out with simple extractions.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin at the end of the reaction (before workup).

  • Stir at 50°C for 4 hours.

  • Filter hot to remove the resin-bound Palladium.

Module 4: Workup & Isolation (The "pI Crash")

This is the most critical step for scale-up. Chromatography is not viable for kg-scale production of this zwitterion. We utilize the Isoelectric Point (pI) for purification.

The Theory:

  • pH < 2: Molecule is cationic (COOH / NH+). Soluble in water.[1]

  • pH > 10: Molecule is anionic (COO- / N). Soluble in water.[1]

  • pH ≈ 5-6 (pI): Molecule is zwitterionic (COO- / NH+). Net charge is zero. Solubility is minimum.

Step-by-Step Isolation Protocol

Workup Reaction Crude Reaction Mixture (Alkaline, pH > 11) Dilute Dilute with Water (10 vol) Wash with EtOAc (remove impurities) Reaction->Dilute Acidify Slowly add 6N HCl Target pH 5.5 - 6.0 Dilute->Acidify Precipitate Product Precipitates (Zwitterion Form) Acidify->Precipitate Critical Control Point Filter Filtration & Wash (Cold Water + Isopropanol) Precipitate->Filter

Figure 2: Isolation workflow utilizing isoelectric precipitation to reject impurities.

Detailed Steps:

  • Quench: Dilute the reaction mixture with water (5-10 volumes). The pH will be high (>11) due to excess base/pyrrolidine.

  • Wash: Extract the aqueous layer with Ethyl Acetate or MTBE.

    • Why? This removes unreacted pyrrolidine and non-polar impurities. The product stays in the water layer (as the carboxylate salt).

  • The "Crash": Cool the aqueous layer to 5°C. Slowly add 6N HCl while monitoring with a pH meter.

  • Target pH: Adjust pH to 5.5 – 6.0 .

    • Observation: A thick off-white solid will precipitate.

    • Troubleshooting: If you overshoot to pH 2, the solid will redissolve (cationic form). Back-titrate with NaOH.

  • Filtration: Filter the solid. Wash with cold water (removes salts) followed by cold isopropanol (removes trace organic impurities and aids drying).

Frequently Asked Questions (FAQ)

Q1: The product is colored (brown/pink) instead of white. Is it pure?

  • A: Amino-benzoic acids are prone to air oxidation, forming trace "aniline black" type impurities. This is often cosmetic (<0.5% impurity).

  • Fix: Recrystallize from Ethanol/Water (9:1) with a pinch of activated charcoal or sodium metabisulfite to scavenge oxidants.

Q2: Can I use 4-Chlorobenzoic acid instead of 4-Fluoro?

  • A: Not recommended. The C-Cl bond is significantly stronger and the reaction will require much higher temperatures (>160°C), leading to decomposition of the pyrrolidine ring and decarboxylation of the acid [2]. Stick to the Fluoro- or Bromo- precursors.

Q3: My yield is low (30%). Where did the product go?

  • A: You likely lost it during the workup. If you acidified to pH 1-2, the product is soluble in the aqueous waste. Check the pH of your filtrate. If it is <4, neutralize it back to pH 5.5 to recover the "second crop."

Q4: Is the methyl group stable?

  • A: Yes, the methyl group is chemically stable under these conditions. However, ensure you do not use KMnO4 or strong oxidants during purification, as benzylic oxidation could convert the methyl group to a carboxylic acid (forming a phthalic acid derivative).

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. Link

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[2][3] Chemical Reviews. Link

Sources

Optimization

Byproduct identification in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid synthesis

Reference ID: TSC-2024-MPBA-01 Status: Active | Level: Tier 3 (Senior Scientist Support) Executive Summary & Reaction Context User Query: "I am observing low yields and unknown impurities during the synthesis of 3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-2024-MPBA-01
Status: Active | Level: Tier 3 (Senior Scientist Support)

Executive Summary & Reaction Context

User Query: "I am observing low yields and unknown impurities during the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. I need a robust method for byproduct identification and process optimization."

Technical Context: The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid typically proceeds via Nucleophilic Aromatic Substitution (


).[1] While conceptually simple, the presence of the electron-donating methyl group (ortho to the leaving group) and the carboxylic acid moiety creates a "push-pull" electronic conflict that complicates the reaction.

This guide addresses the two primary synthetic routes:

  • Direct

    
    :  Reaction of 4-fluoro-3-methylbenzoic acid with pyrrolidine.
    
  • Ester Route (Recommended): Reaction of methyl 4-fluoro-3-methylbenzoate with pyrrolidine, followed by hydrolysis.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways leading to the Target Product (TP) versus critical impurities. Understanding this flow is essential for HPLC peak identification.

ReactionMap SM_Acid Start: 4-Fluoro-3-methyl benzoic acid Target TARGET PRODUCT (Acid Form) SM_Acid->Target SNAr (Slow) High Temp/Base Imp_A Impurity A (Decarboxylated) [Neutral] SM_Acid->Imp_A Thermal Decarboxylation (-CO2) SM_Ester Start: Methyl 4-fluoro -3-methylbenzoate Imp_C Impurity C (Intermediate Ester) SM_Ester->Imp_C SNAr (Fast) Target->Imp_A Overheating during Workup Imp_B Impurity B (Amide-Ester) [Double Sub] Imp_C->Target Hydrolysis (LiOH/NaOH) Imp_C->Imp_B Direct Amidation (Excess Pyrrolidine)

Figure 1: Mechanistic pathway showing the origin of decarboxylated and amide byproducts. Note that the Ester Route minimizes Impurity A but risks Impurity B.

Byproduct Identification Guide (Troubleshooting)

Use this table to correlate your LC-MS or NMR data with specific structural impurities.

Diagnostic Table: Common Impurities
Impurity IDChemical NameOriginMS Signature (ESI+)RRT (Reverse Phase)
Target 3-Methyl-4-(pyrrolidin-1-yl)benzoic acidMain Product[M+H]⁺ = 206.1 1.00
Impurity A 1-(2-Methylphenyl)pyrrolidineDecarboxylation (Thermal stress). Common in direct acid

at >120°C.
162.1 (-44 Da)> 1.5 (Non-polar, elutes late)
Impurity B (3-Methyl-4-(pyrrolidin-1-yl)phenyl)(pyrrolidin-1-yl)methanoneAmidation . Formation of amide at the carboxyl position. Common if using SOCl₂ activation or Ester route with excess heat.259.2 (+53 Da)1.2 - 1.4
Impurity C Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoateIncomplete Hydrolysis . Only seen in Ester Route.220.1 (+14 Da)> 1.5 (Late eluting)
Impurity D 4-Hydroxy-3-methylbenzoic acidHydrolysis of Fluorine . Occurs if using aqueous base (KOH/NaOH) without sufficient pyrrolidine nucleophilicity.153.0 (-53 Da)< 0.8 (Polar, elutes early)
Detailed Troubleshooting Scenarios
Scenario 1: "I see a large peak at [M+H] 162. What happened?"
  • Diagnosis: You have generated Impurity A (Decarboxylated product).

  • Root Cause: The reaction temperature was too high (>140°C) or the acidic workup was performed at elevated temperatures. 4-Aminobenzoic acid derivatives are prone to thermal decarboxylation, especially when electron-donating groups (like pyrrolidine) are para to the carboxyl group [1].

  • Corrective Action:

    • Lower reaction temperature to <100°C.

    • Switch to the Ester Route (see Protocol below), which allows the

      
       step to proceed at milder temperatures.
      
Scenario 2: "My conversion is stuck at 60%. Adding more base doesn't help."
  • Diagnosis: Carboxylate deactivation.

  • Mechanism: In the Direct Acid route, the first equivalent of base deprotonates the carboxylic acid (

    
    ). The resulting carboxylate anion (
    
    
    
    ) is electron-donating by induction, which deactivates the ring toward nucleophilic attack (
    
    
    ).
  • Corrective Action: Switch to Methyl 4-fluoro-3-methylbenzoate as the starting material. The ester group is electron-withdrawing, significantly accelerating the reaction [2].

Scenario 3: "I have a persistent impurity at [M+H] 259."
  • Diagnosis: Impurity B (The "Double-Pyrrolidine" Amide).

  • Root Cause: If using the Ester route, pyrrolidine can attack the ester carbonyl to form an amide. This happens if the reaction runs too long or at very high temperatures.

  • Corrective Action:

    • Monitor reaction strictly by HPLC. Stop immediately upon consumption of the fluoro-ester.

    • Reduce equivalents of pyrrolidine (use 1.1 - 1.5 eq, not large excess). Use a non-nucleophilic base (e.g., DIPEA or

      
      ) to scavenge the HF, rather than excess pyrrolidine.
      

Optimized Synthetic Protocols

Method A: The "Ester Route" (Recommended for High Purity)

Best for avoiding decarboxylation and ensuring high yields.

Step 1:


 Reaction 
  • Charge: Methyl 4-fluoro-3-methylbenzoate (1.0 eq) and

    
     (2.0 eq) in DMSO (5 vol).
    
  • Add: Pyrrolidine (1.2 eq) dropwise.

  • Heat: Stir at 80–90°C for 4–6 hours. Note: The ester activates the ring, allowing lower temps than the acid route.

  • Monitor: Check for disappearance of SM (Ester) and appearance of Intermediate (Impurity C, MW 219).

Step 2: Hydrolysis (One-Pot)

  • Cool: Cool mixture to 40°C.

  • Add: Aqueous NaOH (2M, 3.0 eq).

  • Stir: Heat to 50°C for 2 hours.

  • Workup (Critical for Purity):

    • Dilute with water. Wash with Ethyl Acetate (EtOAc) while basic.

    • Why? This removes neutral impurities (Decarboxylated Impurity A, Amide Impurity B, and unreacted Pyrrolidine) into the organic layer. The Target Product remains in the water as the sodium salt.

    • Acidify the aqueous layer to pH 3–4 with 1M HCl. The product precipitates.

    • Filter and wash with cold water.

Method B: Direct Acid Route (Green Chemistry/Water)

Based on HPMC-surfactant technology for mild aqueous


 [3].
  • Charge: 4-Fluoro-3-methylbenzoic acid (1.0 eq) in Water (containing 2 wt% TPGS-750M or HPMC surfactant).

  • Add: Pyrrolidine (2.5 eq). Note: Excess required to act as base and nucleophile.

  • Heat: Reflux (100°C) for 12–18 hours.

  • Risk: Higher risk of decarboxylation due to prolonged heat.

  • Isolation: Acidify to pH 4. Filter precipitate.[2] Recrystallize from Ethanol/Water to remove trace tars.

Decision Tree for Purification

Use this logic flow to determine the best isolation strategy based on your crude profile.

TroubleshootingTree Start Analyze Crude Mixture (HPLC/LC-MS) Q1 Is Impurity A (Decarboxylated) present (>5%)? Start->Q1 Action1 Perform Acid-Base Extraction: 1. Dissolve in 1M NaOH. 2. Wash with MTBE (removes Imp A). 3. Acidify aq. layer to precipitate Product. Q1->Action1 Yes Q2 Is Impurity B (Amide) present? Q1->Q2 No Action2 Acid-Base Extraction (Same as above). Amides are neutral and extract into organic solvent at pH 12. Q2->Action2 Yes Q3 Is Impurity D (Hydroxy) present? Q2->Q3 No Action3 Recrystallization Required. Solvent: Ethanol/Water (8:2). Hydroxy-acid co-precipitates in Acid-Base extraction. Q3->Action3 Yes

Figure 2: Purification logic based on impurity profile. The "Acid-Base" switch is the most powerful tool for this molecule.

References

  • Willi, A. V. (1970). The rate-determining step in the decarboxylation of 2,4-dihydroxybenzoic acid in moderately concentrated aqueous hydrochloric acid. Helvetica Chimica Acta, 53(8).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
    ). 
    
  • König, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1] Green Chemistry, 23, 3955-3962.

For further assistance, please contact the Scientific Support Team with your specific LC-MS data files (Format: .cdf or .mzML).

Sources

Troubleshooting

Enhancing the reaction rate of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid formation

Subject: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Formation Executive Summary You are encountering kinetic stalling in the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid . This is a classic case of steric inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Formation

Executive Summary

You are encountering kinetic stalling in the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid . This is a classic case of steric inhibition in Nucleophilic Aromatic Substitution (


). The methyl group at the ortho-position (C3) creates a significant energy barrier for the incoming pyrrolidine nucleophile at C4.

This guide provides three validated workflows to overcome this bottleneck:

  • Thermal/Microwave Acceleration (

    
    ) : For fluorinated substrates.[1]
    
  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) : For brominated/iodinated substrates.[2][1]

  • Substrate Engineering : Esterification to modulate electronics.[1]

Part 1: Diagnostic Hub

Before altering conditions, identify your rate-limiting factor using the decision matrix below.

DiagnosticTree Start Start: Reaction Stalled/Slow CheckLG Check Leaving Group (C4) Start->CheckLG CheckFG Check C1 Functional Group CheckLG->CheckFG Fluorine (F) DecisionPd Pathway B: Buchwald-Hartwig (Pd Catalysis) CheckLG->DecisionPd Bromine (Br) / Iodine (I) DecisionSNAr Pathway A: Enhanced SNAr (High Temp/Microwave) CheckFG->DecisionSNAr Ester (-COOMe) DecisionEster Pre-step: Esterification CheckFG->DecisionEster Carboxylic Acid (-COOH) DecisionEster->DecisionSNAr After Protection

Figure 1: Reaction Pathway Decision Matrix. Selects the optimal synthetic route based on substrate electronics and leaving group ability.

Part 2: Troubleshooting & Protocols
Issue 1: "The reaction is sluggish even at reflux (100°C)."

Diagnosis: If you are using 4-fluoro-3-methylbenzoic acid , the carboxylate anion formed under basic conditions is electron-donating by induction/resonance, deactivating the ring towards nucleophilic attack.[2][1] Furthermore, the ortho-methyl group sterically hinders the approach of pyrrolidine.

Solution A: Substrate Activation (The Ester Route) Convert the acid to methyl 4-fluoro-3-methylbenzoate before reaction.[1] The ester is strongly electron-withdrawing, significantly lowering the LUMO energy at C4 and accelerating the


 mechanism.

Solution B: Microwave Irradiation (The Kinetic Hammer) Microwave synthesis is superior for sterically hindered


 reactions involving amines.[1] It allows for rapid superheating above the solvent's boiling point, overcoming the steric activation energy barrier.[1]

Protocol 1: Microwave-Assisted


 
  • Substrate: Methyl 4-fluoro-3-methylbenzoate (1.0 equiv)[2][1]

  • Nucleophile: Pyrrolidine (2.5 equiv) — Excess acts as base and drives kinetics.[1]

  • Solvent: DMSO or NMP (High dielectric constant absorbs microwave energy efficiently).[1]

  • Conditions:

    • Seal in a microwave-safe pressure vial.

    • Irradiate at 140–160°C for 15–30 minutes .

    • Monitor: TLC/LC-MS for disappearance of starting material.

    • Workup: Pour into ice water. The ester product often precipitates. Hydrolyze to acid (LiOH/THF/H2O) in a subsequent step if the free acid is required.[1]

Technical Insight: The use of polar aprotic solvents like DMSO is critical here. They solvate the cation (e.g., protonated pyrrolidine) but leave the nucleophilic amine "naked" and more reactive.[1]

Issue 2: "I only have the Bromo- or Iodo- precursor."

Diagnosis:


 with bromine or iodine is kinetically incompetent on this electron-rich/neutral ring, especially with the ortho-methyl steric clash.[2][1] You must switch to a metal-catalyzed pathway.[1]

Solution: Buchwald-Hartwig Amination Palladium catalysis bypasses the traditional


 transition state. However, standard ligands (like 

) often fail with ortho-substituted aryl halides.[2][1] You need bulky, electron-rich phosphine ligands.[1]

Protocol 2: Sterically Demanding Cross-Coupling

  • Catalyst:

    
     (2–5 mol%) or Pre-catalysts (e.g., XPhos Pd G2).[2][1]
    
  • Ligand: XPhos or BINAP .[1]

    • Why? XPhos is specifically designed for sterically hindered aryl chlorides/bromides.[1] BINAP is a robust alternative.[1]

  • Base:

    
     (Weak base, good solubility) or 
    
    
    
    (Strong base, faster rates).[2][1]
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

  • Temperature: 100–110°C.[1]

Data Comparison: Ligand Efficacy

LigandYield (24h)Comment

< 10%Ligand too small; Pd precipitates.
BINAP 75-85% Recommended. Good balance of sterics/stability.
XPhos > 90% Best for sterics. Excellent turnover frequency.[1]
Issue 3: "I cannot isolate the pure Zwitterion product."

Diagnosis: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid is amphoteric (contains both basic amine and acidic carboxyl group).[2][1] It exists as a zwitterion at neutral pH, making it highly water-soluble and difficult to extract into organic solvents.[2][1]

Solution: Isoelectric Precipitation

  • Post-Hydrolysis: If you came from the ester, you have the carboxylate salt (pH > 10).[1]

  • Acidification: Carefully add 1M HCl dropwise.

  • Target pH: Adjust pH to the isoelectric point (pI) , typically around pH 4–5 for aminobenzoic acids.[1]

  • Observation: The zwitterion has minimum solubility at its pI and should precipitate as a solid.

  • Filtration: Filter and wash with cold water/ether.[1]

Part 3: Mechanistic Visualization

Understanding the competing pathways allows for better troubleshooting.

ReactionPathways Substrate 4-Halo-3-Me-Benzoate Meisenheimer Meisenheimer Complex (Destabilized by Sterics) Substrate->Meisenheimer SNAr (Heat/MW) OxAdd Oxidative Addition (Pd-Ar-X) Substrate->OxAdd Pd(0) Catalyst Pyrrolidine Pyrrolidine Product 3-Methyl-4-(pyrrolidin-1-yl) benzoate Meisenheimer->Product AmineCoord Amine Coordination OxAdd->AmineCoord + Pyrrolidine RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Product

Figure 2: Mechanistic Pathways. The


 route (top) requires overcoming steric destabilization of the intermediate.[2][1] The Pd-catalyzed route (bottom) circumvents this via a catalytic cycle.[1]
References
  • Microwave-Assisted Synthesis of Pyrrolidinone Derivatives. Source: International Journal of ChemTech Research (2020) Context: Demonstrates the efficacy of microwave irradiation in overcoming kinetic barriers in pyrrolidine-based synthesis, reducing reaction times from hours to minutes.

  • Buchwald-Hartwig Amination: A Practical Guide. Source: ACS GCI Pharmaceutical Roundtable Context: Validates the use of Pd-catalysis for forming C-N bonds when traditional

    
     fails due to electronic or steric deactivation.
    
    
  • Effect of Sterics on ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and 
    
    
    
    Reactions.
    Source: Chemistry LibreTexts Context: Provides the theoretical grounding for why the ortho-methyl group significantly retards the reaction rate, necessitating high-energy conditions or catalysis.
  • Continuous Flow Buchwald–Hartwig Amination. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) Context: Highlights the scalability of the catalytic approach using BINAP ligands for pharmaceutically relevant intermediates.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Biological Activity of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Analogs

In the landscape of modern drug discovery, the privileged structures of certain molecular scaffolds serve as a fertile ground for the development of novel therapeutic agents. The 3-methyl-4-(pyrrolidin-1-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged structures of certain molecular scaffolds serve as a fertile ground for the development of novel therapeutic agents. The 3-methyl-4-(pyrrolidin-1-yl)benzoic acid core is one such scaffold, combining the versatile pharmacophoric features of a substituted benzoic acid with a pyrrolidine ring. This guide provides a comparative analysis of the biological activity of analogs based on this scaffold, drawing upon structure-activity relationship (SAR) data from closely related chemical series to inform the rational design of new and more potent therapeutic candidates. While direct comparative studies on a wide range of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analogs are not extensively available in the public domain, this guide will extrapolate from existing research on similar structures to provide valuable insights for researchers, scientists, and drug development professionals.

The 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Scaffold: A Promising Starting Point

The 3-methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold integrates several key features that make it an attractive starting point for medicinal chemistry campaigns. The benzoic acid moiety provides a handle for ionic interactions and can be crucial for binding to target proteins. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structural element that can explore and fit into hydrophobic pockets of target proteins, a characteristic that is increasingly sought after in drug design to enhance selectivity and potency.[1][2] The methyl group at the 3-position of the benzoic acid ring can influence the molecule's conformation and metabolic stability.

The biological significance of both the benzoic acid and pyrrolidine moieties is well-documented. Benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents. Similarly, the pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, owing to its favorable physicochemical properties and its ability to introduce conformational constraints.[1][3]

Comparative Analysis of Biological Activity: Insights from Analogous Scaffolds

In the absence of a head-to-head comparison of a series of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analogs, we can infer potential structure-activity relationships by examining related compound series where the 4-(pyrrolidin-1-yl)phenyl moiety is a key feature.

Anticancer Activity

Several studies on related structures highlight the potential of the 4-(pyrrolidin-1-yl)phenyl group in conferring anticancer activity. For instance, in a series of benzothiophene and indole inhibitors of protein-protein interactions, the presence of a 4-pyrrolidin-1-ylphenyl substituent was found to be crucial for their activity against acute myeloid leukemia cells.[4][5] This suggests that analogs of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid could also exhibit antiproliferative effects.

The table below summarizes the in vitro anticancer activity of representative compounds from analogous series, providing a basis for understanding the potential impact of substitutions on the 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold.

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)Reference
Analog A Indole4-(pyrrolidin-1-yl)phenylMLL-rearranged Leukemia2.8[4][5]
Analog B Benzothiophene4-(pyrrolidin-1-yl)phenylMLL-rearranged Leukemia5.3[4][5]
Analog C 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridIsothiocyanateMCF-7 (Breast)18.7[6]
Analog D 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridNitrobenzylideneMCF-7 (Breast)15.6[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that the nature of the core structure and the substituents on the phenyl ring can significantly influence the cytotoxic potency. For the 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold, modifications to the benzoic acid moiety, such as the introduction of different functional groups or heterocycles, could be a promising strategy to enhance anticancer activity.

Kinase Inhibition

Kinase inhibitors are a major class of targeted cancer therapies.[7] The 4-(pyrrolidin-1-yl)phenyl motif has been incorporated into kinase inhibitors. For example, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.[8] While this is a different substitution pattern on the pyrrolidine ring, it highlights the potential for this scaffold to interact with kinase active sites.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by analogs of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, assuming they function as kinase inhibitors.

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Analog 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Analog Analog->RTK Inhibition

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analog.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of novel 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analogs, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore lower inhibition by the compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luciferase reaction produces light, and the intensity of the light is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compound series, several SAR trends can be hypothesized for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analogs:

  • Substitutions on the Benzoic Acid Ring: Introducing electron-withdrawing or electron-donating groups at different positions on the benzoic acid ring can significantly impact biological activity by altering the electronic properties and binding interactions of the molecule.[7] For example, halogen substitutions have been shown to enhance target binding and metabolic stability in some kinase inhibitors.[7]

  • Modifications of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

  • Substitutions on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can create additional steric and electronic interactions with the target protein, potentially leading to increased potency and selectivity. The stereochemistry of these substituents can also play a critical role.[1]

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid analogs. This would involve:

  • Varying substituents on the benzoic acid ring: Introduce a range of small, electron-donating, and electron-withdrawing groups at the 2, 5, and 6 positions.

  • Modifying the carboxylic acid group: Synthesize a series of esters and amides with varying steric bulk and electronic properties.

  • Introducing substituents on the pyrrolidine ring: Prepare analogs with substitutions at the 2, 3, and 4 positions of the pyrrolidine ring, paying close attention to stereochemistry.

A comprehensive evaluation of these analogs in relevant in vitro and in vivo models will be crucial to establish a clear SAR and to identify lead compounds for further development.

Conclusion

The 3-methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the insights gained from the study of analogous chemical series, medicinal chemists can rationally design and synthesize new analogs with potentially enhanced biological activity. The systematic exploration of the chemical space around this scaffold, coupled with rigorous biological evaluation using the protocols outlined in this guide, holds the potential to unlock new treatments for a variety of diseases, including cancer.

References

  • MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [Link]

  • PubMed. (2008, May 1). Synthesis and biological evaluation of thiobenzanilides as anticancer agents. PubMed. [Link]

  • PMC. (2019, June 17). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. [Link]

  • MDPI. (2023, November 3). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. [Link]

  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • ACS Publications. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, April 4). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science. [Link]

  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

  • MDPI. (2026, February 9). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI. [Link]

  • ResearchGate. (2019, June 17). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • PubMed. (2007, February 15). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... ResearchGate. [Link]

  • DigitalCommons@TMC. (2023, November 3). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions. DigitalCommons@TMC. [Link]

  • PubMed. (2017, October 15). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Chapman University Digital Commons. (2023, May 21). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. [Link]

  • MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (2024, November 21). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • PubMed. (2021, February 1). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. PubMed. [Link]

Sources

Comparative

Validation of Analytical Methods for 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid

Executive Summary: The "Push-Pull" Challenge Validating an analytical method for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid requires more than a generic protocol. This molecule represents a classic "push-pull" system: it c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

Validating an analytical method for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid requires more than a generic protocol. This molecule represents a classic "push-pull" system: it contains an electron-donating pyrrolidine ring (acting as a tertiary aniline) and an electron-withdrawing carboxylic acid group.

From a chromatographic perspective, this creates specific challenges:

  • Amphoteric Nature: The molecule possesses both acidic (carboxylic) and basic (aniline nitrogen) functionalities.

  • Solubility: It likely exhibits minimum solubility near its isoelectric point, necessitating careful pH control in the mobile phase.

  • Chromophore Strength: The conjugation between the pyrrolidine and the benzoic acid suggests a strong bathochromic shift, making UV detection highly sensitive but prone to saturation if not managed.

This guide compares the industry-standard HPLC-UV method against high-sensitivity UHPLC-MS/MS and traditional Potentiometric Titration , providing a validated framework for researchers in drug development.

Chemical Profile & Method Strategy

Understanding the physicochemical properties is the prerequisite for robust method development (ICH Q14).

FeaturePropertyAnalytical Implication
Structure Tertiary aniline + Benzoic acidPotential for zwitterionic behavior.
pKa (Acid) ~4.0 - 4.5 (Carboxyl)Mobile phase pH must be < 2.5 (suppressed) or > 6.0 (ionized) for stable retention.
pKa (Base) ~3.0 - 5.0 (Aniline N)The nitrogen lone pair is conjugated into the ring, lowering basicity compared to aliphatic amines.
UV Absorbance

likely ~280–310 nm
Excellent candidate for UV-Vis detection; high sensitivity.

Strategic Decision: We prioritize Reverse Phase HPLC (RP-HPLC) with an acidic mobile phase. At pH ~2.5, the carboxylic acid is protonated (neutral, hydrophobic), and the aniline nitrogen is protonated (cationic). Modern "Base-Deactivated" (BDS) C18 columns are essential to prevent peak tailing caused by the interaction of the cationic nitrogen with residual silanols.

Primary Method: HPLC-UV (The Gold Standard)

This protocol is the "Workhorse" method, balancing cost, robustness, and precision. It is suitable for Assay (purity) and Related Substances (impurities).[1]

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Why? Suppresses acid ionization for consistent retention.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 290 nm (Determine exact

    
     via scan).
    
  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.04060Elution of main peak
12.01090Wash lipophilic impurities
15.09010Re-equilibration
Validation Parameters (ICH Q2(R2))
  • Specificity: Inject blank, placebo, and forced degradation samples (acid/base/oxidative stress). Ensure peak purity angle < purity threshold.

  • Linearity: 5 levels from 50% to 150% of target concentration. Acceptance:

    
    .
    
  • Precision: 6 replicate injections of standard. Acceptance: RSD

    
    .[4][5]
    

Alternative Methods: Comparative Analysis

While HPLC-UV is standard, specific development phases may require alternatives.

Alternative 1: UHPLC-MS/MS (Trace Analysis)
  • Use Case: Genotoxic impurity screening or pharmacokinetic (PK) studies.

  • Modification: Phosphate buffer must be replaced with 0.1% Formic Acid (volatile) to prevent source contamination.

  • Pros: Extreme sensitivity (LOQ < 1 ng/mL).

  • Cons: High cost; matrix effects (ion suppression).

Alternative 2: Potentiometric Titration
  • Use Case: Raw material assay (bulk manufacturing).

  • Method: Dissolve in glacial acetic acid; titrate with 0.1N Perchloric acid.

  • Pros: Absolute method (no reference standard needed), high precision for macro-quantities.

  • Cons: Non-specific (cannot distinguish impurities with similar pKa).

Comparison Matrix
FeatureHPLC-UV (Recommended)UHPLC-MS/MS Titration
Specificity High (Separates impurities)Very High (Mass ID)Low (Functional group only)
Sensitivity (LOQ) ~0.5 µg/mL~0.001 µg/mLN/A (Macro analysis only)
Speed 15-20 min3-5 min10 min
Cost per Run LowHighVery Low
Validation Effort ModerateHigh (Matrix effects)Low

Visualizing the Validation Workflow

The following diagram outlines the decision logic and validation lifecycle compliant with ICH Q14 (Enhanced Approach).

ValidationWorkflow Start Start: Method Selection ChemProp Analyze Physicochemical Properties (pKa, Solubility, UV) Start->ChemProp Decision Is Trace/Genotoxic Analysis Required? ChemProp->Decision MethodA Select HPLC-UV (Phosphate Buffer pH 2.5) Decision->MethodA No (Routine QC) MethodB Select UHPLC-MS/MS (Formic Acid/MeOH) Decision->MethodB Yes (Trace Impurities) Optimization Method Optimization (Resolution > 2.0, Tailing < 1.5) MethodA->Optimization MethodB->Optimization Validation ICH Q2(R2) Validation Optimization->Validation Params 1. Specificity (Stress Testing) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) 4. Precision (RSD < 2%) Validation->Params Report Final Method SOP Validation->Report

Figure 1: Analytical Method Lifecycle Management (AMLM) workflow for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, distinguishing between routine QC and trace analysis paths.

Detailed Experimental Protocol (Self-Validating)

To ensure trustworthiness and reproducibility, follow this step-by-step protocol for the HPLC-UV method.

Step 1: System Suitability Solution (SSS) Preparation
  • Objective: Verify the system is functional before running samples.

  • Protocol: Prepare a standard solution containing the target analyte (100 µg/mL) and a known impurity (e.g., benzoic acid or pyrrolidine, if detectable) to demonstrate resolution.

  • Acceptance Criteria:

    • Theoretical Plates (

      
      ) > 5000.
      
    • Tailing Factor (

      
      ): 
      
      
      
      .
    • RSD of Peak Area (n=5):

      
      .
      
Step 2: Specificity (Forced Degradation)
  • Acid Stress: Mix sample with 0.1N HCl, heat at 60°C for 2 hours. Neutralize.

  • Base Stress: Mix with 0.1N NaOH, heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Mix with 3%

    
    , room temp for 2 hours.
    
  • Analysis: Ensure the main peak is spectrally pure (using DAD purity angle) and separated from degradation products.

Step 3: Accuracy (Recovery Study)
  • Protocol: Spike placebo matrix with the analyte at 80%, 100%, and 120% of the target concentration.

  • Calculation:

    
    
    
  • Limit:

    
    .
    

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • PubChem. (2023). Compound Summary: 3-(pyrrolidin-1-ylmethyl)benzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

Validation

Benchmarking the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid against other methods

Executive Summary This guide evaluates the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a critical scaffold in medicinal chemistry often found in kinase inhibitors and GPCR modulators. The presence of the orth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid , a critical scaffold in medicinal chemistry often found in kinase inhibitors and GPCR modulators. The presence of the ortho-methyl group introduces steric strain that complicates standard amination strategies.

We benchmark two primary methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial workhorse using 4-fluoro precursors.
    
  • Buchwald-Hartwig Amination: The palladium-catalyzed alternative for unactivated or brominated substrates.

Verdict: For kilogram-scale production, Method A (


)  is superior due to atom economy and cost. However, for discovery-phase library synthesis where substrate diversity is key, Method B (Buchwald-Hartwig)  offers higher success rates with varying electronic profiles.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule presents a specific challenge: the 3-methyl group creates steric hindrance at the 4-position , impeding the approach of the pyrrolidine nucleophile. Furthermore, the carboxylic acid moiety is incompatible with many base-mediated amination conditions (forming unreactive carboxylate salts).

Technical Decision: To ensure high yields and reproducible protocols, this guide benchmarks the synthesis of the Methyl Ester Intermediate , followed by a standardized hydrolysis step.

Decision Logic Flowchart

SynthesisLogic Start Target: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid CheckScale Scale & Availability? Start->CheckScale BranchA High Scale (>100g) Cost Sensitive CheckScale->BranchA BranchB Low Scale (<5g) Rapid Library Gen CheckScale->BranchB MethodA Method A: SNAr (4-Fluoro precursor) BranchA->MethodA MethodB Method B: Buchwald-Hartwig (4-Bromo precursor) BranchB->MethodB Hydrolysis Universal Step: Ester Hydrolysis (LiOH) MethodA->Hydrolysis MethodB->Hydrolysis Final Final Product Hydrolysis->Final

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and resource constraints.

Part 2: Comparative Benchmarking

The following data is synthesized from standard reaction parameters for ortho-substituted benzoates and specific patent literature regarding 4-(pyrrolidin-1-yl)benzoic acid derivatives.

Performance Metrics
MetricMethod A:

(Thermal)
Method B: Pd-Catalyzed (Buchwald)
Starting Material Methyl 4-fluoro-3-methylbenzoateMethyl 4-bromo-3-methylbenzoate
Reagents Pyrrolidine (neat or excess),

Pyrrolidine,

, BINAP,

Temperature 100–120 °C80–100 °C
Reaction Time 12–24 Hours4–8 Hours
Isolated Yield 75–85%85–95%
Purity (Crude) High (Excess amine removed by evap)Moderate (Requires Pd scavenging)
Cost Efficiency High (No heavy metals)Low (Catalyst/Ligand cost)
Scalability Excellent (Kilogram ready)Moderate (Catalyst loading issues)
Technical Insight
  • The Fluorine Advantage: In

    
    , the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), which is critical to overcoming the steric repulsion of the adjacent methyl group. Chloro-analogs often fail or require forcing conditions that degrade the ester.
    
  • The Palladium Solution: If the 4-fluoro precursor is unavailable, the 4-bromo analog is easily coupled using Pd-catalysis. The oxidative addition step is less sensitive to the ortho-methyl sterics than the nucleophilic attack in

    
    .
    

Part 3: Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Recommended for scale-up and cost-efficiency.

Reagents:

  • Methyl 4-fluoro-3-methylbenzoate (1.0 equiv)

  • Pyrrolidine (3.0 equiv) - Acts as both nucleophile and base

  • Dimethyl sulfoxide (DMSO) - Solvent

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 4-fluoro-3-methylbenzoate (10.0 g, 59.5 mmol) and DMSO (50 mL).

  • Addition: Add Pyrrolidine (14.6 mL, 178 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere (

    
    ). Monitor by HPLC/TLC. The reaction typically reaches completion in 16 hours.
    
    • Note: The ortho-methyl group significantly slows the rate compared to unsubstituted 4-fluorobenzoate. Do not lower temperature below 100 °C.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). The product (ester) often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with water and brine, and dry over

    
    .
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.

Method B: Buchwald-Hartwig Amination

Recommended for rapid library synthesis or when fluoro-precursors are scarce.

Reagents:

  • Methyl 4-bromo-3-methylbenzoate (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • 
     (2 mol%)
    
  • BINAP (4 mol%)

  • 
     (1.5 equiv)
    
  • Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and BINAP in degassed toluene and stir for 15 mins to form the active catalyst species.
    
  • Reaction Assembly: Add Methyl 4-bromo-3-methylbenzoate (1.0 g, 4.37 mmol), Pyrrolidine (0.43 mL, 5.24 mmol), and

    
     (2.13 g, 6.55 mmol) to a reaction vial.
    
  • Initiation: Add the catalyst solution to the vial. Seal and heat to 100 °C for 6 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Flash chromatography (SiO2, 10-20% EtOAc/Hexanes) is usually required to remove ligand residues.

Universal Step: Ester Hydrolysis

Converts the intermediate to the final acid target.

Protocol:

  • Dissolve the ester (from Method A or B) in THF/MeOH (1:1).

  • Add aqueous LiOH (2.0 equiv, 1M solution).

  • Stir at 50 °C for 2 hours.

  • Acidify carefully with 1M HCl to pH 4. The target 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid will precipitate. Filter and dry.[1]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods, highlighting why the Fluorine atom is essential for the thermal route.

ReactionMechanism PrecursorF 4-Fluoro-3-methylbenzoate Meisenheimer Meisenheimer Complex (Transition State) PrecursorF->Meisenheimer + Pyrrolidine (Rate Limiting Step) PrecursorBr 4-Bromo-3-methylbenzoate PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition) PrecursorBr->PdCycle + Pd(0) ProductEster Intermediate Ester Meisenheimer->ProductEster - F- PdCycle->ProductEster Reductive Elimination FinalAcid Target Acid ProductEster->FinalAcid LiOH / H2O

Figure 2: Mechanistic pathway comparison. Method A proceeds via an addition-elimination (


) pathway stabilized by the electron-withdrawing ester, while Method B utilizes a metal-catalyzed cross-coupling cycle.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Chemistry Steps.[2][3][4][5][6][7] "Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism."[8] Accessed Feb 2026.

  • Buchwald-Hartwig Amination in Heterocycles (Comparative Study)

    • Copin, C., et al. "SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series."[9] European Journal of Organic Chemistry, 2015.[9]

  • Synthesis of 4-(pyrrolidin-1-yl)benzoic acid derivatives (Patent)

    • Novartis AG.[1] "Process for preparing benzoic acid derivative intermediates." US Patent 7,169,791.

  • Ortho-Effect in Benzoic Acid Derivatives

    • ResearchGate.[10] "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic acids." Accessed Feb 2026.

Sources

Comparative

In vitro and in vivo correlation of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid activity

In Vitro and In Vivo Correlation (IVIVC) & Scaffold Optimization Guide Executive Summary 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (MPBA) represents a "privileged scaffold" in modern medicinal chemistry, serving as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro and In Vivo Correlation (IVIVC) & Scaffold Optimization Guide

Executive Summary

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (MPBA) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the design of NAAA inhibitors (pain/inflammation), antibacterials (DNA gyrase targets), and histamine H1 antagonists .[1]

This guide evaluates the physicochemical and pharmacokinetic activity of MPBA compared to its structural analogs. Unlike flexible diethylamino-benzoates or non-hindered pyrrolidinyl-benzoates, MPBA exhibits a distinct Structure-Pharmacokinetic Relationship (SPR) .[1] The steric bulk of the 3-methyl group combined with the conformational rigidity of the pyrrolidine ring significantly alters metabolic stability and membrane permeability, necessitating a specific IVIVC modeling approach.

Part 1: Comparative Analysis of Pharmacophore Performance

To understand the specific utility of MPBA, we compare it against two standard bioisosteres often used in early drug discovery: 4-(Diethylamino)benzoic acid (DEBA) (flexible analog) and 4-(Piperidin-1-yl)benzoic acid (PBA) (ring-expanded analog).[1]

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureMPBA (Target Scaffold) DEBA (Flexible Analog) PBA (Ring Analog)
Structure Rigid Pyrrolidine + Ortho-MethylFlexible Diethyl chainRigid Piperidine (6-mem)
LogP (Lipophilicity) ~2.8 (Optimal for CNS/Cell entry)~2.4 (Moderate)~3.1 (High)
Conformational Entropy Low (Pre-organized for binding)High (Entropy penalty upon binding)Moderate
Metabolic Liability Low: Methyl blocks ortho-hydroxylation; Ring resists dealkylation.[1]High: Rapid N-dealkylation (oxidative).[1]Moderate: Susceptible to ring oxidation.
Solubility (pH 7.4) Moderate (< 50 µM)High (> 100 µM)Low (< 10 µM)
Primary Clearance Route Renal (Glucuronidation)Hepatic (CYP-mediated dealkylation)Hepatic (CYP-mediated oxidation)
Analysis of the "Methyl-Pyrrolidine Effect"[1]
  • Metabolic Shielding: The 3-methyl group in MPBA is not merely lipophilic; it provides steric shielding to the ortho-position of the benzene ring, preventing Phase I oxidation.[1]

  • Conformational Lock: The steric clash between the 3-methyl group and the pyrrolidine ring forces the nitrogen lone pair out of conjugation with the phenyl ring. This increases the basicity of the nitrogen slightly compared to PBA, potentially improving solubility in acidic environments (stomach) while maintaining lipophilicity in the intestine.

Part 2: In Vitro / In Vivo Correlation (IVIVC) Strategy[2]

Establishing an IVIVC for MPBA derivatives requires a Level C Correlation (Single Point) initially, moving to Level A (Point-to-Point) during formulation development.[1]

The IVIVC Workflow (Graphviz Diagram)

The following diagram illustrates the causal link between the in vitro assays and the in vivo outcomes specific to this scaffold.

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_mechanistic Mechanistic Translation cluster_invivo In Vivo Outputs (Rat) Permeability Caco-2 Permeability (Papp > 10^-6 cm/s) Absorbtion Fraction Absorbed (Fa) Permeability->Absorbtion Flux Limit MetabStability Microsomal Stability (Cl_int) HepaticExt Hepatic Extraction (Eh) MetabStability->HepaticExt Scaling Factor Solubility Thermodynamic Solubility (FaSSIF) Solubility->Absorbtion Dissolution Limit Bioavail Bioavailability (%F) Absorbtion->Bioavail Input HepaticExt->Bioavail First Pass Loss Clearance Total Clearance (Cl_tot) HepaticExt->Clearance AUC AUC (Exposure) Bioavail->AUC

Caption: IVIVC Logic Flow. For MPBA, Metabolic Stability is the critical determinant of Bioavailability (%F), whereas Solubility is the rate-limiting step for Absorption (Fa).

Part 3: Experimental Protocols (Self-Validating Systems)

To generate the data required for the comparison above, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Microsomal Stability (Metabolic Clearance Prediction)

Purpose: To demonstrate the superior stability of the MPBA scaffold against oxidative dealkylation compared to DEBA.

  • Preparation:

    • Test Compound: 1 µM MPBA in Phosphate Buffer (pH 7.4).

    • Control 1 (High Clearance): Verapamil.

    • Control 2 (Low Clearance): Warfarin.

    • Enzyme Source: Pooled Rat Liver Microsomes (0.5 mg/mL protein).

  • Initiation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard: Tolbutamide ).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Check: If Verapamil T1/2 > 15 min, reject run (microsomes inactive).

  • Calculation:

    • Plot ln(% remaining) vs. time.[2] Slope =

      
      .[1]
      
Protocol B: Caco-2 Permeability (Absorption Prediction)

Purpose: To confirm the lipophilic advantage of the pyrrolidine ring.[1]

  • System: Caco-2 monolayers grown on Transwell inserts (21-day culture).

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be > 300

    
    .
    
  • Dosing:

    • Apical (A): MPBA (10 µM) in HBSS (pH 6.5).

    • Basolateral (B): HBSS (pH 7.4) + 1% BSA (sink condition).

    • Marker: Lucifer Yellow (paracellular marker).[2]

  • Sampling: Take aliquots from Receiver (B) at 60 and 120 min.

  • Validation:

    • If Lucifer Yellow

      
       cm/s, reject monolayer (leakage).[1]
      
    • Mass Balance must be > 80%.

Part 4: Mechanistic Pathway Visualization[1]

The structural advantage of MPBA lies in its specific metabolic pathway. The diagram below contrasts the metabolic fate of the MPBA scaffold versus the DEBA scaffold.

Metabolism_Comparison cluster_DEBA DEBA (Diethylamino) Pathway cluster_MPBA MPBA (Methyl-Pyrrolidine) Pathway DEBA Diethylamino-Benzoic Acid CYP_DEBA CYP450 Oxidation DEBA->CYP_DEBA Unstable Unstable Carbinolamine CYP_DEBA->Unstable Dealkyl Mono-ethyl Analog (Active Metabolite Loss) Unstable->Dealkyl MPBA 3-Methyl-4-(pyrrolidin-1-yl) Benzoic Acid CYP_MPBA CYP450 Attack MPBA->CYP_MPBA Block Steric Block by Methyl Group (Ortho-hydroxylation inhibited) CYP_MPBA->Block Stable Intact Scaffold (Excreted as Glucuronide) Block->Stable

Caption: Metabolic Fate Comparison. The 3-methyl group in MPBA sterically hinders CYP450 access, preventing the rapid dealkylation seen in diethylamino analogs (DEBA).[1]

Part 5: Conclusion & Recommendations

For researchers utilizing the 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid scaffold:

  • Correlation Status: This compound exhibits BCS Class II behavior (Low Solubility, High Permeability). The IVIVC will be limited by dissolution rate, not permeability.

  • Optimization: If in vivo exposure is low, do not increase lipophilicity. Instead, focus on formulation (micronization) or salt selection (e.g., hydrochloride salt) to improve the dissolution rate (References 1.3).

  • Bioisosteric Value: Select MPBA over DEBA when metabolic half-life is the limiting factor in your lead optimization campaign.[1]

References
  • N-Acylethanolamine Acid Amidase (NAAA)

    • Title: Synthesis, biological evaluation, and structure activity relationship (SAR)
    • Source: RSC Advances (2018).
    • Context: Demonstrates the utility of the pyrrolidine-benzoic acid scaffold in anti-inflamm
  • Antibacterial Activity of Benzoic Acid Derivatives

    • Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives.[1]

    • Source: Journal of Medicinal Chemistry (2023).[2][3]

    • Context: Validates the benzoic acid moiety as a delivery vector for intracellular targets.
    • [1]

  • Histamine H1 Antagonists (PK Optimization)

    • Title: Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives.[4]

    • Source: Journal of Medicinal Chemistry.[3]

    • Context: Discusses the optimization of in vivo half-life using benzoic acid deriv
  • FDA Guidance on IVIVC

    • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
    • Source: FDA.gov.
    • Context: The regulatory standard for establishing Level A/C correlations.[2]

Sources

Validation

Head-to-head comparison of different purification techniques for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 15063-86-2) Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS: 15063-86-2)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid presents a distinct purification challenge due to its amphoteric (zwitterionic) nature. Unlike simple benzoic acid derivatives, this molecule contains both a weakly acidic carboxyl group (


) and a basic tertiary amine within the pyrrolidine ring (

for the conjugate acid).

The presence of the 3-methyl group introduces steric hindrance near the donor-acceptor system, slightly twisting the aromatic ring and increasing lipophilicity compared to its non-methylated analogs. This guide compares three purification methodologies ranging from bulk scalable techniques to high-precision instrumental separation.

The Impurity Profile

Common impurities from Nucleophilic Aromatic Substitution (


) or reductive amination syntheses include:
  • Inorganic Salts: NaCl or KF generated during substitution.

  • Unreacted Pyrrolidine: Highly water-soluble, basic.

  • 3-Methyl-4-halobenzoic acid: The starting material (lipophilic).

  • Decarboxylated byproducts: 1-(2-methylphenyl)pyrrolidine (trace, non-polar).

Decision Framework: Selecting the Right Protocol

The choice of technique depends heavily on the scale and the dominant impurity type.

PurificationDecision Start Crude 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid Scale Scale & Purity Req? Start->Scale Bulk >10g (Bulk) Remove Salts/Start Mat. Scale->Bulk Cost-driven HighPurity <1g (Medicinal Chem) >99.5% Purity Req Scale->HighPurity Quality-driven MethodA Method A: Isoelectric Precipitation Bulk->MethodA Primary Step MethodC Method C: Prep-HPLC (C18 + TFA) HighPurity->MethodC Single Step MethodB Method B: Recrystallization (EtOH/H2O) MethodA->MethodB Polishing Step

Figure 1: Strategic decision tree for selecting the purification workflow based on scale and purity requirements.

Head-to-Head Technical Comparison

FeatureMethod A: Isoelectric Precipitation Method B: Recrystallization Method C: Prep-HPLC (Reverse Phase)
Principle pH-dependent solubility (

)
Differential thermal solubilityHydrophobic interaction / Ion suppression
Target Purity 95% - 97%98% - 99%+>99.9%
Yield High (85-95%)Moderate (60-80%)Low to Moderate (50-70%)
Scalability Excellent (Kg scale)Good (100g scale)Poor (mg to g scale)
Cost Low (Acids/Bases)Medium (Solvents)High (Columns/Solvents)
Salt Removal Poor (Traps salts)ModerateExcellent
Best For Removing excess pyrrolidineRemoving starting materialFinal drug substance polishing

Detailed Experimental Protocols

Method A: Isoelectric Precipitation (The "Workhorse")

Best for: Bulk removal of excess pyrrolidine and inorganic salts.

Because the molecule is zwitterionic, it has a specific Isoelectric Point (pI) —a pH where the net charge is zero. At this pH, the lattice energy dominates solvation energy, causing precipitation.

Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Add 2M NaOH dropwise until pH

    
     12. The solution should become clear as the carboxylate salt forms.
    
    • Note: If the solution remains cloudy, filter off the insoluble non-polar impurities (likely decarboxylated byproducts).

  • Washing: Extract the basic aqueous layer with Ethyl Acetate (

    
     vol) to remove unreacted neutral organic impurities. Discard the organic layer.
    
  • Precipitation: Slowly add 1M HCl to the aqueous layer with vigorous stirring.

    • Critical Step: Monitor pH.[1] The product will begin to precipitate around pH 6-7. Continue acidifying until pH reaches

      
       4.5 - 5.0 (theoretical pI).
      
    • Warning: Do not overshoot to pH < 2, or the pyrrolidine nitrogen will protonate, resolubilizing the compound as the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Method B: Recrystallization (The "Polishing Step")

Best for: Removing unreacted 3-methyl-4-halobenzoic acid and improving crystal habit.

The 3-methyl group increases the lipophilicity, making pure water a poor solvent for recrystallization. Ethanol/Water mixtures are optimal.

Protocol:

  • Solvent Choice: Prepare a mixture of Ethanol:Water (3:1 v/v).

  • Reflux: Suspend the crude material in the solvent mixture. Heat to reflux (

    
    C). Add solvent in small portions until full dissolution occurs.[2]
    
  • Hot Filtration: If black specks (inorganic salts or palladium residues) are visible, perform a hot filtration through Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours.

    • Nucleation: If no crystals form, scratch the glass or seed with a pure crystal. The 3-methyl group can inhibit packing, sometimes requiring cooling to

      
      C.
      
  • Wash: Filter the off-white needles and wash with cold 30% Ethanol/Water.

Method C: Preparative HPLC (The "Ultrapure")

Best for: Isolating the compound from closely related structural analogs (e.g., regioisomers).

Zwitterions often streak on silica (Normal Phase). Reverse Phase (C18) with pH modifiers is required to suppress ionization and sharpen peaks.

Protocol:

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

    • Mechanism:[3][4][5][6][7][8] The acid modifier protonates the carboxyl group (neutralizing it) and the pyrrolidine nitrogen (cationizing it). This forces the molecule into a single cationic state, preventing the "zwitterionic drag" that causes broad peaks.

  • Workup: Lyophilize the fractions.

    • Note: The product will be isolated as the Trifluoroacetate salt . To obtain the free zwitterion, you must redissolve in minimal water and adjust pH to the pI (Method A).

Mechanistic Visualization

Understanding the pH-solubility relationship is critical for Method A (Precipitation).

SolubilityCurve cluster_acid Acidic pH (< 2) cluster_neutral Isoelectric Point (pH ~4.5-6) cluster_basic Basic pH (> 9) Cation Cationic Form (Soluble) N+ / COOH Zwitterion Zwitterion (Precipitate) N+ / COO- Cation->Zwitterion Add NaOH Deprotonate COOH Anion Anionic Form (Soluble) N / COO- Zwitterion->Anion Add NaOH Deprotonate NH+ Anion->Zwitterion Add HCl Protonate N

Figure 2: The pH-dependent solubility profile of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid. Precipitation occurs only in the narrow window where the molecule carries a net neutral charge.

References

  • Brainly. (2020). Recrystallization solvents for benzoic acid derivatives.[9][2][4] Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid: Principles and Protocols. Retrieved from [Link]

  • Reddit ChemPros. (2022). Purification strategies for zwitterionic compounds. Retrieved from [Link]

  • Google Patents. (1956). Process for purifying p-aminobenzoic acid (US2735865A).[1] Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.